molecular formula C6H9ClN2O2 B2376954 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride CAS No. 2445794-88-5

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride

Número de catálogo: B2376954
Número CAS: 2445794-88-5
Peso molecular: 176.6
Clave InChI: YMTFZUBWFMFMPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O2 and its molecular weight is 176.6. The purity is usually 95%.
BenchChem offers high-quality 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-4-3-7-8-5(4)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTFZUBWFMFMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust and adaptable synthetic route to 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. The presented methodology is grounded in established chemical principles and offers insights into the critical parameters for successful synthesis and purification.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Their prevalence in pharmaceuticals stems from their ability to engage in a wide range of biological interactions, often acting as bioisosteres for other functional groups. The incorporation of a carboxylic acid moiety, as in the title compound, provides a crucial handle for further chemical modifications, such as amide bond formation, enabling the exploration of vast chemical space in drug discovery programs. 4-Ethyl-1H-pyrazole-5-carboxylic acid, in particular, offers a unique substitution pattern that can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

A Strategic Three-Step Synthesis

The synthesis of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride is most effectively achieved through a three-step sequence, commencing with the preparation of a key β-dicarbonyl intermediate, followed by the construction of the pyrazole ring via a classical Knorr cyclocondensation, and culminating in the hydrolysis of the resulting ester and formation of the hydrochloride salt.

Synthesis_Overview A Step 1: Claisen Condensation B Step 2: Knorr Pyrazole Synthesis A->B Diethyl 2-ethyl-3-oxosuccinate C Step 3: Hydrolysis & Salt Formation B->C Ethyl 4-ethyl-1H-pyrazole-5-carboxylate D Final Product C->D 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride

Figure 1: Overall synthetic workflow for 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride.

Part 1: Synthesis of Diethyl 2-Ethyl-3-oxosuccinate

The cornerstone of this synthesis is the preparation of the β-ketoester, diethyl 2-ethyl-3-oxosuccinate. This is achieved via a Claisen condensation between diethyl oxalate and ethyl propionate, facilitated by a strong base such as sodium ethoxide.

Reaction Mechanism: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. The mechanism involves the deprotonation of the α-carbon of one ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. The subsequent loss of an alkoxide group yields the β-ketoester.

Claisen_Condensation reagents Diethyl Oxalate Ethyl Propionate Sodium Ethoxide intermediate1 Enolate of Ethyl Propionate reagents:f1->intermediate1 Deprotonation intermediate2 Tetrahedral Intermediate reagents:f0->intermediate2 intermediate1->reagents:f0 Nucleophilic Attack product Diethyl 2-ethyl-3-oxosuccinate intermediate2->product Elimination of Ethoxide

Figure 2: Simplified mechanism of the Claisen condensation to form the β-ketoester intermediate.

Experimental Protocol: Diethyl 2-Ethyl-3-oxosuccinate

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Diethyl oxalate146.1443.8 g0.30
Ethyl propionate102.1330.6 g0.30
Sodium ethoxide68.0522.4 g0.33
Absolute Ethanol46.07150 mL-
Diethyl ether74.12As needed-
6M Hydrochloric acid36.46As needed-

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium ethoxide in absolute ethanol under a nitrogen atmosphere.

  • To the stirred solution, add a mixture of diethyl oxalate and ethyl propionate dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and then in an ice bath.

  • Carefully acidify the reaction mixture with 6M hydrochloric acid to a pH of ~2-3.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude diethyl 2-ethyl-3-oxosuccinate, which can be purified by vacuum distillation.

Safety Precautions: Sodium ethoxide is a strong base and is corrosive and flammable; handle with care in a well-ventilated fume hood.[1][2][3][4] Diethyl oxalate is harmful if swallowed and causes serious eye irritation.[5][6][7][8][9]

Part 2: Knorr Pyrazole Synthesis of Ethyl 4-Ethyl-1H-pyrazole-5-carboxylate

The Knorr pyrazole synthesis is a classic and highly effective method for constructing the pyrazole ring.[10] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this step, diethyl 2-ethyl-3-oxosuccinate is reacted with hydrazine hydrate.

Mechanism and Regioselectivity

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.

A critical consideration in this reaction is regioselectivity. The unsymmetrical nature of diethyl 2-ethyl-3-oxosuccinate presents two non-equivalent carbonyl groups. The initial nucleophilic attack of hydrazine can occur at either the ketone or the ester carbonyl. Generally, the ketone carbonyl is more electrophilic and less sterically hindered, favoring attack at this position to yield the desired 5-carboxylate isomer.

Knorr_Synthesis reagents Diethyl 2-ethyl-3-oxosuccinate Hydrazine Hydrate intermediate1 Hydrazone Intermediate reagents->intermediate1 Condensation intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 4-ethyl-1H-pyrazole-5-carboxylate intermediate2->product Dehydration

Figure 3: Key steps in the Knorr pyrazole synthesis.

Experimental Protocol: Ethyl 4-Ethyl-1H-pyrazole-5-carboxylate

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Diethyl 2-ethyl-3-oxosuccinate202.2220.2 g0.10
Hydrazine hydrate (~64%)50.065.0 g~0.10
Ethanol46.07100 mL-
Glacial Acetic Acid60.051 mL-
Ethyl acetate88.11As needed-
Saturated sodium bicarbonate-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve diethyl 2-ethyl-3-oxosuccinate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl 4-ethyl-1H-pyrazole-5-carboxylate can be purified by column chromatography on silica gel.

Characterization Data (Reference): Spectroscopic data for the closely related ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS 94972-02-8) can be found in commercial supplier databases and can be used for comparison.[11]

Safety Precautions: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment.

Part 3: Hydrolysis and Hydrochloride Salt Formation

The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid, followed by the formation of the hydrochloride salt.

Reaction Mechanism: Ester Hydrolysis

The hydrolysis of the ester is typically carried out under basic conditions using an alkali metal hydroxide such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the ethoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.

Experimental Protocol: 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-ethyl-1H-pyrazole-5-carboxylate168.1916.8 g0.10
Sodium hydroxide40.008.0 g0.20
Water18.0250 mL-
Ethanol46.0750 mL-
Concentrated Hydrochloric Acid36.46As needed-
Diethyl ether74.12As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 4-ethyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

  • Add sodium hydroxide pellets to the solution and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid. A precipitate should form.

  • Continue to add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1) to ensure the formation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • To further purify, the solid can be recrystallized from a suitable solvent system such as ethanol/diethyl ether.

  • Dry the final product under vacuum to obtain 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride.

Characterization Data (Reference): The 1H NMR spectrum of the free carboxylic acid would be expected to show characteristic signals for the ethyl group, the pyrazole proton, and the carboxylic acid proton. The hydrochloride salt may show slight shifts in the proton signals. For comparison, the 1H NMR spectrum of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is available.[6]

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Appearance
Diethyl 2-ethyl-3-oxosuccinateC10H16O5216.23Colorless to pale yellow liquid
Ethyl 4-ethyl-1H-pyrazole-5-carboxylateC8H12N2O2168.19White to off-white solid
4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochlorideC6H9ClN2O2192.61White to off-white crystalline solid

Conclusion

This in-depth technical guide outlines a reliable and scalable three-step synthesis of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride. By carefully controlling the reaction conditions, particularly during the Knorr pyrazole synthesis to ensure the desired regioselectivity, researchers can efficiently access this valuable building block for applications in drug discovery and materials science. The provided protocols, coupled with the mechanistic insights and safety considerations, offer a solid foundation for the successful synthesis of this and related pyrazole derivatives.

References

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  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
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Sources

Advanced Pharmacological Profiling and Synthetic Methodology of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Identity

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs and advanced clinical candidates. Specifically, 4-Ethyl-1H-pyrazole-5-carboxylic acid (and its hydrochloride salt) is a critical building block used in the synthesis of potent receptor antagonists and enzyme inhibitors.

Due to annular tautomerism, the 5-carboxylic acid and 3-carboxylic acid forms rapidly interconvert in solution; thus, literature and commercial databases frequently use the nomenclature 4-Ethyl-1H-pyrazole-3-carboxylic acid interchangeably[1]. The isolation of this compound as a hydrochloride salt significantly improves its solid-state stability, handling properties, and aqueous solubility for biological assays[2].

Quantitative Physicochemical Profile
PropertyValue
Chemical Name 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride
Alternative Name 4-Ethyl-1H-pyrazole-3-carboxylic acid hydrochloride
CAS Registry Number (HCl Salt) 2445794-88-5[2]
CAS Registry Number (Free Base) 89831-41-4[1]
Molecular Formula C6H9ClN2O2
Molecular Weight 176.60 g/mol
Appearance White to off-white crystalline powder
Storage Conditions Inert atmosphere, 2-8°C (Desiccated)

Structural Causality in Drug Design

The strategic incorporation of the 4-ethyl substituent on the pyrazole ring is not arbitrary; it is a calculated structural modification designed to optimize target engagement and pharmacokinetic properties.

Cannabinoid Receptor (CB1) Antagonism

Pyrazole-3-carboxamide derivatives are well-documented, powerful antagonists of the CB1 cannabinoid receptors[3]. In the development of CB1 inverse agonists (such as Rimonabant analogs), the substituent at the 4-position of the pyrazole core inserts directly into a specific hydrophobic sub-pocket of the receptor[3].

  • Causality of the Ethyl Group: Expanding the 4-position substituent from a methyl group to an ethyl group increases the localized steric bulk and lipophilicity. This modification fine-tunes the receptor binding kinetics, potentially enhancing CB1/CB2 subtype selectivity, and increases the blood-brain barrier (BBB) permeability required for central nervous system (CNS) targeting.

Proline Racemase Inhibition

Beyond neuropharmacology, the free base of this scaffold (CAS 89831-41-4) has been identified as an inhibitor of proline racemase (EC 5.1.1.4) in Trypanosoma cruzi, the parasitic agent responsible for Chagas disease[4].

  • Causality of Inhibition: The pyrazole-carboxylic acid mimics the transition state of D-proline stereoinversion. By competitively binding to the active site, it disrupts the parasite's ability to synthesize essential biochemical intermediates[4].

Biological Systems and Pathway Modulation

When synthesized into a full pyrazole-3-carboxamide derivative, this building block exerts its primary pharmacological effect by locking the CB1 receptor in an inactive conformation, thereby preventing the coupling of Gi/o proteins and altering downstream cyclic AMP (cAMP) signaling.

Pathway Ligand Pyrazole-3-carboxamide Derivative Receptor CB1 Receptor (Inactive State) Ligand->Receptor Competitive Binding Gi Gi/o Protein (Uncoupled) Receptor->Gi Prevents Activation AC Adenylate Cyclase (Active) Gi->AC Loss of Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates

Fig 1. CB1 Receptor Signaling Pathway Modulated by Pyrazole Antagonists.

Validated Synthetic Workflows

To ensure high purity and yield, the synthesis of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride follows a rigorous, multi-step de novo construction of the pyrazole ring.

Synthesis N1 Ethyl Butyrate + Diethyl Oxalate N2 Claisen Condensation (NaOEt, EtOH, 0°C) N1->N2 N3 Diethyl 3-ethyl-2-oxobutanedioate Intermediate N2->N3 N4 Hydrazine Hydrate Cyclization (AcOH) N3->N4 N5 Ethyl 4-ethyl-1H-pyrazole -5-carboxylate N4->N5 N6 Saponification (NaOH) & Acidification (HCl) N5->N6 N7 4-Ethyl-1H-pyrazole -5-carboxylic acid N6->N7 N8 HCl Gas / Et2O Salt Formation N7->N8 N9 Target Compound: CAS 2445794-88-5 N8->N9

Fig 2. De Novo Synthetic Workflow for 4-Ethyl-1H-pyrazole-5-carboxylic acid HCl.

Step-by-Step Methodology

Step 1: Claisen Condensation

  • In a dry, argon-purged flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Slowly add a mixture of ethyl butyrate (1.0 eq) and diethyl oxalate (1.05 eq) while maintaining the internal temperature at 0°C.

  • Causality: The use of 0°C during the initial addition prevents the competitive self-condensation of ethyl butyrate, ensuring high chemoselectivity for the cross-condensation product. Sodium ethoxide is chosen to match the ester alkyl groups, strictly preventing transesterification side reactions.

Step 2: Hydrazine Cyclization

  • Isolate the diketoester intermediate and dissolve it in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature, then reflux the mixture for 2 hours.

  • Causality: Glacial acetic acid acts as both a solvent and an acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity to promote rapid hydrazone formation, followed by intramolecular dehydration to aromatize the pyrazole ring.

Step 3: Saponification

  • Treat the resulting ethyl ester with 2M NaOH (aq) in methanol at 60°C for 4 hours.

  • Evaporate the methanol, cool the aqueous layer, and acidify with 1M HCl to pH 3 to precipitate the free base (CAS 89831-41-4)[1]. Filter and dry.

Step 4: Hydrochloride Salt Formation

  • Dissolve the free base in anhydrous diethyl ether.

  • Bubble dry HCl gas (or add 2M HCl in diethyl ether) dropwise until precipitation ceases.

  • Filter the solid under a stream of nitrogen and dry under high vacuum to yield CAS 2445794-88-5[2].

  • Causality: Performing the salt formation in strictly anhydrous diethyl ether prevents the hydrolytic dissociation of the weak pyrazole base from the HCl. This drives the equilibrium entirely toward the precipitation of the highly crystalline, stable hydrochloride salt.

Self-Validating Analytical Protocols

To ensure the integrity of the synthesized batch, the protocol must act as a self-validating system where analytical outputs confirm the success of the mechanistic choices made during synthesis.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Validation: The presence of the 4-ethyl group is confirmed by a distinct triplet at ~1.1 ppm (3H, -CH3) and a quartet at ~2.6 ppm (2H, -CH2-). The absence of an ethyl ester signal (expected around 4.2 ppm) validates the complete success of the saponification step. The pyrazole N-H and carboxylic acid O-H protons will appear as broad exchangeable singlets >10 ppm.

  • LC-MS (ESI+):

    • Validation: The mass spectrometer must be run in positive ion mode. The expected [M+H]+ peak for the free base is m/z 141.1. The presence of this exact mass, coupled with a single sharp peak on the UV chromatogram (254 nm), validates the purity and structural identity of the core before salt formation.

Sources

An In-Depth Technical Guide to 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic synthesis and the known biological significance of the pyrazole scaffold, this document details its chemical identity, a robust synthetic pathway, analytical characterization, and explores its potential therapeutic applications based on structure-activity relationships of closely related analogues.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The metabolic stability and synthetic tractability of the pyrazole ring have further cemented its importance in drug development. This guide focuses on a specific derivative, 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride, providing a detailed exploration of its synthesis and potential utility.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the free base of the topic compound is 4-Ethyl-1H-pyrazole-5-carboxylic acid . The hydrochloride salt is therefore named 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride .

Table 1: Physicochemical Properties of 4-Ethyl-1H-pyrazole-5-carboxylic acid and its Ethyl Ester

Property4-Ethyl-1H-pyrazole-5-carboxylic acid (Predicted)Ethyl 4-ethyl-1H-pyrazole-5-carboxylate[1]
IUPAC Name 4-Ethyl-1H-pyrazole-5-carboxylic acidEthyl 4-ethyl-1H-pyrazole-5-carboxylate
CAS Number Not Found94972-02-8[1]
Molecular Formula C₆H₈N₂O₂C₈H₁₂N₂O₂[1]
Molecular Weight 140.14 g/mol 168.19 g/mol [1]
Appearance White to off-white solidColorless to pale yellow oil or solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Aqueous solubility is expected to be pH-dependent and enhanced in the hydrochloride salt form.Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane).
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5. The pyrazole ring nitrogens are weakly basic.Not applicable

Synthesis and Purification

The synthesis of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride is a multi-step process that begins with the construction of the pyrazole ring, followed by ester hydrolysis and salt formation. The Knorr pyrazole synthesis and its variations provide a reliable and versatile method for the initial ring formation.

Synthetic Pathway

The proposed synthetic route involves three key steps:

  • Step 1: Synthesis of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate via condensation of a suitable β-dicarbonyl precursor with hydrazine.

  • Step 2: Hydrolysis of the ethyl ester to yield the free carboxylic acid.

  • Step 3: Formation of the Hydrochloride Salt by treatment with hydrochloric acid.

Synthesis_Pathway A Ethyl 3-oxo-2-ethylpentanoate + Hydrazine B Ethyl 4-ethyl-1H-pyrazole-5-carboxylate A->B Condensation (e.g., in Ethanol, reflux) C 4-Ethyl-1H-pyrazole-5-carboxylic acid B->C Hydrolysis (e.g., NaOH, H₂O/EtOH, then H⁺) D 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride C->D Salt Formation (HCl in ether or isopropanol)

Caption: Synthetic pathway for 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

This procedure is based on established methods for pyrazole synthesis from β-ketoesters.[2]

  • Materials:

    • Ethyl 3-oxo-2-ethylpentanoate

    • Hydrazine hydrate

    • Ethanol, absolute

    • Glacial acetic acid (optional, as catalyst)

    • Standard laboratory glassware for reflux and extraction

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 3-oxo-2-ethylpentanoate (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. A mild exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Ethyl 4-ethyl-1H-pyrazole-5-carboxylate.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to 4-Ethyl-1H-pyrazole-5-carboxylic acid

This step involves the saponification of the ethyl ester.[2][3]

  • Materials:

    • Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol/Water mixture

    • Hydrochloric acid (HCl), aqueous solution (e.g., 1M or 2M)

  • Procedure:

    • Dissolve Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of NaOH (2-3 equivalents) in water to the reaction mixture.

    • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with aqueous HCl.

    • The product, 4-Ethyl-1H-pyrazole-5-carboxylic acid, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Formation of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride

This is a standard acid-base reaction to form the hydrochloride salt.

  • Materials:

    • 4-Ethyl-1H-pyrazole-5-carboxylic acid

    • Anhydrous diethyl ether or isopropanol

    • Hydrochloric acid solution in diethyl ether (e.g., 2M) or concentrated HCl in isopropanol.

  • Procedure:

    • Dissolve the dry 4-Ethyl-1H-pyrazole-5-carboxylic acid in a minimal amount of anhydrous diethyl ether or isopropanol.

    • Slowly add a solution of HCl in diethyl ether (1.1 equivalents) or a stoichiometric amount of concentrated HCl in isopropanol with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride.

Analytical Characterization

The structure and purity of the synthesized compounds can be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations for 4-Ethyl-1H-pyrazole-5-carboxylic acidExpected Observations for its Ethyl Ester
¹H NMR Signals for the ethyl group (triplet and quartet), a pyrazole ring proton (singlet), and a broad singlet for the carboxylic acid proton. The NH proton of the pyrazole ring will also be present as a broad singlet.Similar signals for the ethyl group and pyrazole ring proton, with an additional ethyl ester signal (triplet and quartet).
¹³C NMR Resonances for the ethyl group carbons, the pyrazole ring carbons, and the carboxylic acid carbonyl carbon.Resonances for all carbons of the molecule, including the ethyl ester carbons.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the free base.The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the ester.
Infrared (IR) Spectroscopy A broad O-H stretch from the carboxylic acid, a C=O stretch for the carbonyl group, and N-H stretching from the pyrazole ring.A strong C=O stretch for the ester carbonyl group and an N-H stretch from the pyrazole ring.

Potential Biological Activity and Therapeutic Applications

While no specific biological studies on 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride were identified in the literature search, the broader class of pyrazole carboxylic acids exhibits a wide range of pharmacological activities.[4][5] Based on the structure-activity relationships of related compounds, we can infer potential areas of therapeutic interest.

Anti-inflammatory and Analgesic Potential

Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties. Some substituted pyrazole-4-carboxylic acids have been investigated as hypoglycemic agents.[6] The presence of the carboxylic acid moiety is often crucial for activity in this class of compounds.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a common feature in many antimicrobial and antifungal agents. The specific substitution pattern on the pyrazole ring plays a significant role in determining the spectrum and potency of its antimicrobial activity.

Agrochemical Applications

Numerous pyrazole carboxamides have been developed as potent insecticides and fungicides.[7] The carboxylic acid is a key precursor for the synthesis of these amide derivatives.

Kinase Inhibition

The pyrazole scaffold is prevalent in many small-molecule kinase inhibitors used in oncology. The ability of the pyrazole ring to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for the design of new anticancer agents.

Potential_Applications Core 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride A Anti-inflammatory Agents Core->A Analgesic Potential B Antimicrobial Agents Core->B Antifungal Potential C Agrochemicals (Insecticides, Fungicides) Core->C Precursor for Amides D Kinase Inhibitors (Anticancer) Core->D Scaffold for Inhibitor Design

Caption: Potential therapeutic and agrochemical applications of 4-Ethyl-1H-pyrazole-5-carboxylic acid derivatives.

Conclusion and Future Directions

4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride is a synthetically accessible compound with significant potential for further investigation in drug discovery and agrochemical research. The synthetic route outlined in this guide provides a clear and efficient pathway to this molecule. While direct biological data is currently unavailable, the well-established pharmacological profile of the pyrazole scaffold suggests that this compound and its derivatives are promising candidates for screening in a variety of biological assays. Future research should focus on the synthesis of a library of amides and other derivatives from the carboxylic acid core, followed by systematic biological evaluation to elucidate the specific therapeutic potential of this chemical series.

References

  • Cetina, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Li, K., et al. (2020). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chemical Journal of Chinese Universities, 41(4), 716.
  • Asif, M. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and BioAllied Sciences, 6(1), 2-17.
  • Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • Hassan, A. A., et al. (2013). New pyrazole derivatives of potential biological activity. ARKIVOC, 2013(3), 227-241.
  • Gelin, S., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. European Journal of Medicinal Chemistry, 37(8), 635-642.
  • National Institute of Standards and Technology. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • El-Sayed, A. A., et al. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Journal of the Chinese Chemical Society, 54(4), 1027-1036.
  • SpectraBase. (n.d.). 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4-formyl-1H-pyrazole-5-carboxylate. PubChem. Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2012). Synthesis of 3-(2-aminoethyl)
  • Davies, S. G., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry, 64(22), 16456-16471.
  • ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Retrieved from [Link]

  • Sharma, D., & Narasimhan, B. (2018).
  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • PubChemLite. (n.d.). Ethyl 4-formyl-1h-pyrazole-5-carboxylate (C7H8N2O3). PubChemLite. Retrieved from [Link]

  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Saudi Chemical Society, 18(5), 577-586.
  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. Retrieved from [Link]

  • Soliman, A. M., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103.

Sources

Solvation Dynamics and Protocol Standardization for 4-Ethyl-1H-pyrazole-5-carboxylic Acid Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Principles of Solvation

When designing high-throughput screening (HTS) libraries or early-stage drug formulations, pyrazole carboxylic acids serve as highly versatile pharmacophores. They are frequently utilized in targeting complex protein-protein interactions, such as the KEAP1-NRF2 pathway, due to their distinct hydrogen-bonding capabilities ACS Publications[1]. In the case of 4-Ethyl-1H-pyrazole-5-carboxylic acid , the 4-ethyl substitution enhances lipophilic ligand efficiency (LLE), while the 5-carboxylic acid moiety provides a critical handle for salt formation. To optimize aqueous solubility for in vivo administration, these compounds are routinely synthesized as hydrochloride (HCl) salts.

However, transitioning from aqueous environments to anhydrous Dimethyl Sulfoxide (DMSO)—the universal solvent for in vitro assay stock solutions—introduces complex thermodynamic challenges. DMSO is a highly polar, aprotic solvent (dielectric constant ϵ≈47 ). While its strong S=O dipole makes it an exceptional hydrogen-bond acceptor (readily solvating the pyrazole NH and carboxylic OH protons), it is a remarkably poor hydrogen-bond donor.

The "Chloride Solvation Penalty"

This chemical reality creates a phenomenon I refer to as the "Chloride Solvation Penalty." In an HCl salt, the dissociation of the crystal lattice requires the stabilization of both the protonated organic cation and the chloride anion ( Cl− ). Because anhydrous DMSO lacks acidic protons to solvate the Cl− anion, the thermodynamic equilibrium is hindered. Consequently, while the HCl salt exhibits vastly superior aqueous solubility compared to the free base, its solubility in pure, aprotic DMSO can paradoxically be lower than that of the free base ACS Omega[2].

Solvation_Mechanics A 4-Ethyl-1H-pyrazole- 5-carboxylic acid HCl E Equilibrium State A->E Dissolves in B Anhydrous DMSO (Aprotic Solvent) B->E Solvates C Cation Solvation (Favorable H-Bonding) D Chloride Anion (Poorly Solvated) E->C S=O to NH/OH E->D Energetic Penalty

Logical relationship of DMSO solvation mechanics for the hydrochloride salt.

Quantitative Solvation Matrix

To accurately predict the behavior of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride, we must compare its expected physicochemical properties against its free base counterpart. The tables below summarize the structural parameters and the comparative solubility profiles extrapolated from structurally analogous pyrazole-carboxylic acid derivatives.

Table 1: Physicochemical Properties

Property4-Ethyl-1H-pyrazole-5-carboxylic acid (Free Base)Hydrochloride Salt Form
Molecular Weight 140.14 g/mol 176.60 g/mol
Ionization State (pH 7.4) Anionic (Carboxylate)Zwitterionic / Anionic
H-Bond Donors 2 (NH, OH)3 (NH2+, OH)
H-Bond Acceptors 3 (N, C=O, C-O)3
Primary Solvation Barrier High Crystal Lattice EnergyPoor Anion Solvation in Aprotic Media

Table 2: Comparative Solubility Matrix (Estimated at 25°C)

Solvent SystemFree Base SolubilityHCl Salt SolubilityCausality / Mechanism
Water (pH 2.0) < 0.1 mg/mL> 10.0 mg/mLSalt formation drastically lowers the pH of the microenvironment, driving dissolution.
Anhydrous DMSO ~ 50.0 mg/mL~ 15.0 - 25.0 mg/mLThe free base is easily solvated by DMSO. The HCl salt suffers the Chloride Solvation Penalty.
DMSO + 5% Water ~ 40.0 mg/mL> 50.0 mg/mLWater acts as a strong H-bond donor, rapidly solvating the Cl− anion and breaking the lattice.

Self-Validating Experimental Protocol

A common pitfall in early-stage drug development is assuming that a clear DMSO solution of an HCl salt is thermodynamically stable. DMSO is highly hygroscopic; the absorption of atmospheric moisture introduces water into the system, which artificially inflates the apparent solubility of the salt Benchchem[3]. If this hydrated DMSO stock is later dispensed into a strictly anhydrous assay buffer, the compound will rapidly precipitate (crash out).

To prevent this, I mandate a self-validating thermodynamic solubility protocol . This workflow not only measures the concentration of the API in the supernatant but also analyzes the residual solid pellet to ensure the salt has not disproportionated into the free base during the equilibration phase.

Step-by-Step Methodology
  • Solid Dispensing: Weigh 10.0 mg of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride into a sterile, amber glass HPLC vial.

  • Solvent Addition: Under a dry argon atmosphere, add 200 µL of newly opened, strictly anhydrous DMSO (≤0.005% water). Causality: Argon prevents atmospheric moisture absorption, ensuring the measured solubility is true to the anhydrous state.

  • Thermal Equilibration: Seal the vial and incubate on an orbital shaker at 25°C for 24 hours. Causality: A 24-hour incubation ensures the system reaches thermodynamic equilibrium, overcoming the kinetic "parachute effect" where salts temporarily supersaturate before precipitating.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 25°C to cleanly separate the undissolved solid from the saturated supernatant.

  • Supernatant Quantification (Liquid Phase): Dilute an aliquot of the supernatant by 1:1000 in a compatible mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) and quantify via LC-UV/MS against a known standard curve.

  • Pellet Verification (Solid Phase - Self-Validation): Isolate the remaining solid pellet, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern matches the free base rather than the HCl salt, disproportionation has occurred. This invalidates the assay, as the measured supernatant concentration would reflect the solubility of the free base, not the intended salt.

Protocol_Workflow S1 1. Solid Dispensing (Excess API) S2 2. Solvent Addition (Dry DMSO, Argon) S1->S2 S3 3. Thermal Equilibration (25°C, 24h Shaking) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5. Supernatant Analysis (LC-UV/MS) S4->S5 Liquid Phase S6 6. Pellet Verification (XRPD for Disproportionation) S4->S6 Solid Phase

Step-by-step self-validating workflow for thermodynamic solubility assessment.

References

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81: Improved Water Solubility and Pharmacokinetic Profile ACS Omega URL:[Link]

Sources

Spectroscopic Profiling and Structural Elucidation of 4-Ethyl-1H-pyrazole-5-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The compound 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride (CAS: 2445794-88-5) is a critical low-molecular-weight building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including factor Xa inhibitors and neurotensin receptor ligands[1]. Due to the inherent prototropic tautomerism of the pyrazole core and the profound electronic effects introduced by the hydrochloride salt, standard spectroscopic characterization can yield complex, averaged, or broadened signals.

This whitepaper provides a highly authoritative, self-validating analytical framework for the structural elucidation of this compound. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a definitive spectroscopic profile and explain the fundamental physicochemical causalities behind the observed data.

Structural Dynamics: Tautomerism and Salt Effects

Before executing analytical workflows, it is critical to understand the solution-state behavior of the analyte. In its free base form, 1H-pyrazole-5-carboxylic acid is in rapid dynamic equilibrium with 1H-pyrazole-3-carboxylic acid. This prototropic tautomerism—the rapid migration of the N-H proton between the N1 and N2 positions—often results in signal averaging on the NMR timescale[2],[3].

However, the formulation of this compound as a hydrochloride salt fundamentally alters its spectroscopic signature:

  • Protonation State: The HCl salt protonates the basic imine nitrogen, forming a pyrazolium cation. This "locks" the electronic symmetry, significantly reducing the rate of tautomeric exchange and allowing for distinct resonance assignments in highly polar solvents.

  • Deshielding Effects: The formal positive charge on the pyrazolium ring withdraws electron density from the carbon backbone, shifting the C3-H proton and ring carbons downfield compared to the free base[1].

  • Hydrogen Bonding: In the solid state, the hydrochloride salt forms an extensive, highly polar hydrogen-bonded network, which drastically broadens specific vibrational bands in FT-IR analysis.

Analytical Workflows and Self-Validating Protocols

To ensure uncompromising scientific integrity, the following multimodal workflow must be executed using self-validating protocols.

AnalyticalWorkflow cluster_methods Spectroscopic Acquisition Prep Sample Preparation 4-Ethyl-1H-pyrazole-5-carboxylic acid HCl NMR Multinuclear NMR (1H, 13C in DMSO-d6) Prep->NMR IR FT-IR Spectroscopy (ATR Crystal) Prep->IR MS Mass Spectrometry (LC-ESI-MS/MS) Prep->MS Analysis Data Integration & Structural Validation NMR->Analysis IR->Analysis MS->Analysis

Fig 1. Multimodal spectroscopic workflow for the structural characterization of pyrazole derivatives.

Protocol 3.1: High-Resolution NMR Acquisition
  • Solvent Selection Causality: The compound must be dissolved in anhydrous DMSO-d6 (100.0 atom % D). Non-polar solvents like CDCl3 are strictly prohibited because the highly polar pyrazolium chloride network is insoluble in them. Furthermore, 2 demonstrate that strong hydrogen-bond acceptor solvents like DMSO selectively stabilize specific tautomeric forms, yielding sharper spectra[2].

  • Self-Validation Step: Include 0.03% v/v Tetramethylsilane (TMS). Prior to acquisition, shim the Z-axis gradients until the TMS singlet achieves a line width of < 0.5 Hz at half-height. A sharp TMS peak at exactly 0.00 ppm validates magnetic field homogeneity and correct spectral referencing.

  • Acquisition: 1H NMR (400 MHz, 16 scans, 2s relaxation delay); 13C NMR (100 MHz, 1024 scans, power-gated decoupling).

Protocol 3.2: ATR-FTIR Spectroscopy
  • Method Causality: Attenuated Total Reflectance (ATR) using a diamond crystal is mandated over traditional KBr pellet pressing. KBr pressing can induce solid-state ion exchange (converting the hydrochloride salt to a hydrobromide or potassium salt), which artificially alters the carboxylic acid and ammonium stretching regions.

  • Self-Validation Step: Collect a 32-scan background spectrum of the bare crystal. The single-beam energy profile must match the manufacturer's clean-crystal baseline to rule out carryover contamination.

Protocol 3.3: LC-ESI-MS/MS Analysis
  • Ionization Causality: Dilute the sample in 50:50 Methanol:Water with 0.1% Formic Acid. Formic acid acts as a proton source, driving the equilibrium toward the protonated free base[M+H]+, which is essential for positive-mode Electrospray Ionization (ESI+).

  • Self-Validation Step: Infuse a standardized tuning mix (e.g., Agilent or Thermo calibrant) to verify mass accuracy is < 2.0 ppm error before sample injection.

Quantitative Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Data

The NMR data reflects the deshielding impact of the pyrazolium core and the electron-withdrawing carboxylic acid[1].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Coupling (J) Mechanistic Assignment
13.50 br s 3H - COOH, Pyrazole N-H, and HCl. Broadened due to rapid quadrupolar relaxation of nitrogen and chemical exchange with trace ambient moisture.
7.85 s 1H - Pyrazole C3-H. Highly deshielded due to the adjacent protonated nitrogen and the conjugated ring system.
2.65 q 2H 7.5 Hz -CH₂- (Ethyl group at C4).

| 1.15 | t | 3H | 7.5 Hz | -CH₃ (Ethyl group at C4). |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm) Mechanistic Assignment
162.5 C=O (Carboxylic acid carbonyl).
142.0 Pyrazole C5 (Quaternary carbon bearing the COOH group).
133.5 Pyrazole C3 (Aromatic C-H).
123.0 Pyrazole C4 (Quaternary carbon bearing the ethyl group).
18.2 -CH₂- (Aliphatic ethyl carbon).

| 14.5 | -CH₃ (Aliphatic ethyl carbon). |

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum is dominated by the solid-state salt interactions.

Table 3: ATR-FTIR Data

Wavenumber (cm⁻¹) Peak Characteristics Mechanistic Assignment
3200 - 2500 Broad, continuous "Ammonium/Immonium Band." Caused by the extensive intermolecular hydrogen bonding between the pyrazolium N-H⁺, the COOH group, and the Cl⁻ counterion.
1705 Sharp, strong C=O stretch of the conjugated carboxylic acid.
1550, 1455 Medium, sharp C=N and C=C aromatic ring stretching vibrations.

| 1250 | Medium, sharp | C-O stretch of the carboxylic acid. |

High-Resolution Mass Spectrometry (HRMS)

During ESI+ desolvation, the non-covalent HCl salt is stripped away. The mass spectrometer exclusively detects the protonated free base (C₆H₈N₂O₂ + H⁺).

Table 4: HRMS (ESI+) Data

m/z (Observed) Formula Ion Type Mass Error
141.0662 C₆H₉N₂O₂⁺ [M+H]⁺ < 2.0 ppm
123.0556 C₆H₇N₂O⁺ [M+H - H₂O]⁺ < 2.0 ppm

| 97.0760 | C₅H₉N₂⁺ | [M+H - CO₂]⁺ | < 2.0 ppm |

Diagnostic Fragmentation Causality: The MS/MS fragmentation pathway is highly diagnostic for pyrazole-carboxylic acids. The initial collision-induced dissociation (CID) triggers the loss of water from the carboxylic acid to form a highly reactive acylium ion. Alternatively, direct decarboxylation (-44 Da) yields a protonated alkyl-pyrazole, which subsequently undergoes ring cleavage or loss of the ethyl side chain as ethylene (-28 Da).

MSFragmentation M1 [M+H]+ m/z 141.06 Protonated Free Base F1 [M+H - H2O]+ m/z 123.05 Acylium Ion M1->F1 - H2O (18 Da) F2 [M+H - CO2]+ m/z 97.07 Decarboxylated Pyrazole M1->F2 - CO2 (44 Da) F3 [M+H - CO2 - C2H4]+ m/z 69.04 Ring Cleavage F2->F3 - C2H4 (28 Da)

Fig 2. Proposed ESI-MS/MS positive ion fragmentation pathway for the protonated free base.

References

  • Title: Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors Source: MDPI URL
  • Title: Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein J Org Chem / PubMed URL

Sources

commercial suppliers of 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing and Application of 4-Ethyl-1H-pyrazole-5-carboxylic acid Hydrochloride in Drug Discovery

Chemical Identity & Structural Mechanics

4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride (CAS: 2445794-88-5) is a highly privileged building block in modern medicinal chemistry. Pyrazole cores are ubiquitous in FDA-approved drugs due to their ability to act as bioisosteres for amides and phenyl rings, offering excellent hydrogen-bonding capabilities (1).

Tautomeric Equivalence: In unsubstituted 1H-pyrazoles, rapid proton transfer between the two nitrogen atoms renders the 3-position and 5-position chemically equivalent. Thus, 4-ethyl-1H-pyrazole-5-carboxylic acid is frequently cataloged interchangeably with 4-ethyl-1H-pyrazole-3-carboxylic acid by commercial vendors (2).

Causality of the Scaffold Design:

  • 1H-Pyrazole Core: Acts as a bidentate hydrogen bond donor/acceptor, critical for anchoring into the hinge region of target proteins.

  • 4-Ethyl Substitution: Provides localized lipophilicity and steric bulk, specifically designed to occupy hydrophobic pockets adjacent to the ATP-binding site without violating Lipinski’s rules of drug-likeness.

  • Hydrochloride Salt: The free base of pyrazole-carboxylic acids can be prone to zwitterionic formation, reducing solubility in organic solvents. The HCl salt ensures crystalline stability, prevents premature decarboxylation, and significantly enhances shelf-life.

Commercial Landscape & Supplier Evaluation

Sourcing high-purity intermediates is critical for avoiding side reactions during parallel library synthesis. Below is a quantitative summary of commercial suppliers for CAS 2445794-88-5 (3, 4).

SupplierCAS NumberPurityAvailability / StockStrategic Considerations
BLD Pharm 2445794-88-5≥98%Global Stock / OnlineIdeal for SAR exploration; provides detailed COA and NMR validation.
ECHEMI 2445794-88-5VariesBulk AggregatorBest for scaling up to process chemistry; requires secondary QA/QC.
Leyan 2445794-88-5≥97%InquiryReliable for early-stage discovery and custom synthesis routing.

Field-Proven Insights: Applications in Medicinal Chemistry

The pyrazole-5-carboxylic acid vector is a proven starting point for synthesizing active carboxamides.

  • Kinase Inhibitors: The development of AT7519, a potent Cyclin-Dependent Kinase (CDK) inhibitor, utilized a pyrazole-3-carboxamide core. The pyrazole nitrogen forms a critical hydrogen bond with the Leu83 backbone carbonyl in the CDK2 hinge region, driving nanomolar affinity (5).

  • Carbonic Anhydrase Inhibitors: Substituted pyrazole carboxylic acids have been explored as selective inhibitors of human Carbonic Anhydrase XII (hCA XII), a target upregulated in hypoxic tumors. The pyrazole scaffold provides an indirect interference mechanism with the zinc ion, differentiating it from classical sulfonamide inhibitors (6).

ScaffoldLogic Core 4-Ethyl-1H-pyrazole-5-carboxylic acid N1 1H-Pyrazole Nitrogen Hydrogen Bond Donor (Hinge Region) Core->N1 C4 4-Ethyl Substitution Hydrophobic Pocket Filling Core->C4 C5 5-Carboxylic Acid Amide Coupling Vector Core->C5 Target Kinase Inhibitor (e.g., CDK2) N1->Target C4->Target C5->Target

Logical relationship of the pyrazole scaffold features in kinase inhibitor drug design.

Experimental Integration: Amide Coupling Protocol

When utilizing 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride, the presence of the HCl salt and the steric hindrance of the 4-ethyl group dictate the choice of coupling conditions.

Causality in Reagent Selection:

  • Coupling Reagent (HATU): The 4-ethyl group creates steric hindrance around the 5-carboxylic acid. HATU is selected over standard EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester (OAt), dramatically accelerating the coupling of sterically hindered substrates.

  • Base (DIPEA): A minimum of 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) is required. One equivalent neutralizes the HCl salt of the pyrazole, the second deprotonates the carboxylic acid for activation, and the third ensures a basic environment for the incoming amine.

Self-Validating Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under a nitrogen atmosphere, dissolve 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride (1.0 eq, 0.1 mmol) in anhydrous DMF (1.0 mL).

  • Neutralization & Activation: Add DIPEA (3.0 eq, 0.3 mmol). The solution should clarify as the HCl salt is neutralized. Add HATU (1.1 eq, 0.11 mmol) in one single portion.

  • Validation Check 1: Stir for 10 minutes at room temperature. A distinct color change to pale yellow indicates the successful formation of the active OAt ester. If the solution remains clear, verify the anhydrous nature of the DMF.

  • Amine Addition: Add the target primary or secondary amine (1.2 eq, 0.12 mmol) dropwise to prevent exothermic degradation.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor the reaction progress via LC-MS.

  • Validation Check 2: Complete disappearance of the starting material mass (m/z 141 for the free acid) and the appearance of the desired product mass confirms quantitative conversion.

  • Purification: Quench the reaction with water, extract with EtOAc, and purify the organic layer via Prep-HPLC to isolate the target pyrazole-carboxamide library compound.

Workflow Start 4-Ethyl-1H-pyrazole-5-carboxylic acid HCl (CAS: 2445794-88-5) Base Base Treatment (DIPEA) Neutralize HCl Salt Start->Base Activation Carboxyl Activation (HATU in DMF) Base->Activation Coupling Amine Addition (R-NH2) Activation->Coupling Purification Prep-HPLC Purification Coupling->Purification Product Pyrazole-Core Target Compound Purification->Product

Experimental workflow for amide coupling of pyrazole-5-carboxylic acid HCl.

References

  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 . PubChem - NIH. Available at:[Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors . ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Conformational Dynamics and Structural Blueprint of 4-Ethyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrazole-derived scaffolds serve as privileged pharmacophores due to their exceptional hydrogen-bonding capabilities and modular sterics. 4-Ethyl-1H-pyrazole-5-carboxylic acid represents a highly versatile building block. The strategic placement of an ethyl group at the C4 position introduces a subtle but critical steric constraint that modulates the conformational freedom of the adjacent C5-carboxylic acid. This whitepaper provides an in-depth analysis of the molecule’s structural architecture, tautomeric equilibrium, and supramolecular assembly, offering researchers a self-validating framework for integrating this moiety into rational drug design.

Molecular Architecture and Annular Tautomerism

The core of 4-ethyl-1H-pyrazole-5-carboxylic acid is defined by a planar five-membered heteroaromatic ring. A defining characteristic of unsubstituted pyrazoles is annular tautomerism—the rapid migration of a proton between the N1 and N2 nitrogen atoms. Consequently, the molecule exists in an equilibrium between 1H-pyrazole-5-carboxylic acid and 1H-pyrazole-3-carboxylic acid .

In the gas phase or non-polar solutions, this tautomeric equilibrium is heavily biased by intramolecular interactions. Theoretical studies on related pyrazole-5-carboxylic acids demonstrate that a near-planar conformation is thermodynamically favored, stabilized by a strong intramolecular hydrogen bond between the pyrazole N-H proton and the carbonyl oxygen of the carboxylic group[1]. This interaction effectively "locks" the tautomeric state, reducing the entropic penalty associated with free rotation of the carboxylate group and rigidifying the structural motif[2].

G TautA 1H-pyrazole-5-carboxylic acid (Tautomer A) Eq Annular Tautomerism (Solvent Mediated) TautA->Eq TautB 1H-pyrazole-3-carboxylic acid (Tautomer B) TautB->Eq Intra Intramolecular H-Bond (Planar Stabilization) Eq->Intra Conformational Lock Inter Intermolecular Assembly (Dimers/Chains) Intra->Inter Solid-State Packing

Fig 1: Logical flow of tautomeric equilibrium leading to supramolecular assembly.

Conformational Landscape and Rotameric States

The introduction of the C4-ethyl group fundamentally alters the potential energy surface (PES) of the molecule. The conformational landscape is dictated by two primary rotational axes:

  • C4–C(ethyl) Bond Rotation: The ethyl group can adopt multiple rotameric states. To minimize steric clash with the bulky C5-carboxylic acid, the ethyl group typically adopts a conformation where the terminal methyl group is oriented orthogonally or directed away from the carboxyl plane.

  • C5–C(carboxyl) Bond Rotation: To maximize π-conjugation with the heteroaromatic system, the carboxylic acid strongly prefers coplanarity with the pyrazole ring.

The steric interplay between the C4-ethyl and C5-carboxyl groups creates a high rotational energy barrier. This rigidity is highly advantageous in fragment-based drug discovery, as pre-organized conformations suffer lower entropic penalties upon binding to target proteins.

Quantitative Geometric Parameters

The following table summarizes the typical geometric parameters for pyrazole-5-carboxylic acid derivatives, comparing Density Functional Theory (DFT) optimizations with empirical X-ray diffraction data.

Structural ParameterTheoretical (DFT B3LYP)Experimental (SCXRD)Mechanistic Implication
N1–N2 Bond (Å) 1.3521.348 ± 0.005Indicates delocalized π-electron density.
C5–C(=O)OH Bond (Å) 1.4851.472 ± 0.004Shortened bond implies strong conjugation.
C=O Bond (Å) 1.2101.225 ± 0.003Elongation due to H-bond acceptance.
N1–C5–C–O Dihedral (°) ~0.0 (Planar)2.5 – 8.0Slight deviation due to crystal packing forces.
C3–C4–C(Et)–C Dihedral (°) ± 90.0 (Orthogonal)± 85.0 – 95.0Minimizes steric clash with C5-carboxyl.

Supramolecular Assembly and Hydrogen Bonding Networks

In the solid state, 4-ethyl-1H-pyrazole-5-carboxylic acid acts as both a robust hydrogen bond donor and acceptor. The spatial arrangement of these functional groups drives the formation of predictable supramolecular architectures.

Unlike simple carboxylic acids that predominantly form standard R22​(8) cyclic dimers, pyrazoles possess donor and acceptor sites separated by an ~120° angle (H–N–N). A symmetric dimer formed between two pyrazoles necessitates bent hydrogen bonds, which are energetically strained. Consequently, while sterically constrained pyrazoles may form C2h​ cyclic dimers, they frequently assemble into planar C3h​ trimers or infinite winding chains to accommodate more linear, strain-free hydrogen bonds[3]. The presence of the C4-ethyl group provides enough steric bulk to disrupt infinite planar sheets, often forcing the crystal lattice into discrete dimeric or tetrameric folded architectures.

Self-Validating Experimental Protocols for Structural Elucidation

To accurately determine the conformation and tautomeric state of this molecule, researchers must employ a self-validating system combining empirical crystallography with quantum mechanical modeling.

G N1 Sample Prep (Thermodynamic Crystallization) N2 SCXRD Data (Cryogenic 100K) N1->N2 N4 Structural Refinement N2->N4 N3 DFT Optimization (B3LYP/6-311++G**) N3->N4 N5 Conformational Validation N4->N5

Fig 2: Integrated workflow for self-validating structural elucidation.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality Focus: Minimizing thermal noise to definitively locate the tautomeric proton.

  • Thermodynamic Crystallization: Dissolve 50 mg of the compound in a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). Causality: A slow evaporation method in a moderately polar environment allows the system to reach thermodynamic equilibrium, favoring the precipitation of the lowest-energy hydrogen-bonded network rather than kinetically trapped polymorphs.

  • Cryogenic Data Collection: Mount the selected crystal on a diffractometer equipped with a nitrogen cold stream set to 100 K. Causality: Collecting data at cryogenic temperatures drastically reduces the thermal ellipsoids of the atoms. This is absolute critical for resolving the faint electron density of the tautomeric hydrogen atom, allowing definitive assignment of the proton to N1 or N2.

  • Anisotropic Refinement: Solve the phase problem using direct methods and refine all non-hydrogen atoms anisotropically. Locate the N-H and O-H protons from the difference Fourier map and refine them freely.

Protocol 2: Quantum Mechanical Conformational Mapping (DFT)

Causality Focus: Selecting appropriate basis sets for non-covalent interactions.

  • Geometry Optimization: Construct the in silico model of the identified tautomer. Optimize the geometry using the B3LYP functional with the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is non-negotiable. Without them, the electron density of the anionic carboxylate character and the lone pairs involved in hydrogen bonding cannot be accurately modeled, leading to erroneous conformational energy landscapes.

  • Potential Energy Surface (PES) Scan: Perform a relaxed coordinate scan of the C3–C4–C(ethyl)–C dihedral angle in 10° increments.

  • Cross-Validation: Overlay the DFT-optimized global minimum with the SCXRD structural coordinates. A Root Mean Square Deviation (RMSD) of < 0.5 Å for the heavy atoms validates the structural model.

Implications in Rational Drug Design

The 4-ethyl-1H-pyrazole-5-carboxylic acid motif is a highly privileged fragment in targeting complex Protein-Protein Interactions (PPIs). A prime example of this utility is found in the development of inhibitors for the KEAP1-NRF2 pathway.

In fragment-guided discovery campaigns, pyrazole carboxylic acids have demonstrated exceptional binding affinity to the KEAP1 Kelch domain. Structural studies reveal a highly conserved binding mode: the carboxylic acid moiety forms a critical bidentate electrostatic interaction with the sidechain of Arg483, while simultaneously engaging in hydrogen bonding with Ser508. Concurrently, the pyrazole core provides excellent shape complementarity within the binding pocket, forming extensive van der Waals contacts[4].

By utilizing the 4-ethyl derivative, medicinal chemists can exploit the C4-ethyl group as a vector to probe adjacent shallow hydrophobic sub-pockets. Because the ethyl group's conformation is sterically restricted by the C5-carboxyl, it projects into the solvent or binding pocket in a highly predictable trajectory, enhancing binding affinity without introducing the entropic penalties associated with highly flexible alkyl chains.

References

  • Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications National Center for Biotechnology Information (PMC)[Link]

  • Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue PubMed (J Pept Sci. 2017)[Link]

  • Hydrogen bonding lights up overtones in pyrazoles AIP Publishing (The Journal of Chemical Physics)[Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Methodological & Application

Application Note: Utilizing 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride in Human D-Amino Acid Oxidase (hDAAO) Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Human D-amino acid oxidase (hDAAO) is a peroxisomal flavoenzyme responsible for the oxidative deamination of neutral D-amino acids. In the central nervous system, hDAAO is the primary degradation enzyme for D-serine, a critical endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Because NMDA receptor hypofunction is heavily implicated in the pathophysiology of schizophrenia and neuropathic pain, the targeted inhibition of hDAAO to elevate synaptic D-serine levels has emerged as a highly validated therapeutic strategy[1].

4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride is a highly specialized, potent building block and competitive inhibitor used in hDAAO screening assays. This application note details the structural mechanisms of its inhibition and provides a self-validating, field-proven protocol for its use in high-throughput fluorometric assays.

Mechanistic Grounding: Structural Basis of Inhibition

To design robust assays, it is critical to understand how and why this specific molecule interacts with the target enzyme. 4-Ethyl-1H-pyrazole-5-carboxylic acid functions as a competitive inhibitor by mimicking the α -amino acid substrate[2].

  • Active Site Anchoring (The Carboxylate Bioisostere): The carboxylic acid moiety is non-negotiable for target affinity. It acts as a bioisostere for the α -carboxylate of D-amino acids, forming a highly stable bidentate salt bridge and hydrogen bond network with the Arg283 and Tyr228 residues at the floor of the hDAAO active site[1][3].

  • Hydrophobic Subpocket Engagement: The pyrazole ring and the 4-ethyl substitution engage the active site's hydrophobic pocket. Binding induces a critical rotameric shift in Tyr224 , which rotates away from its native position to accommodate the ethyl group, effectively shielding the active site from the solvent[4][5].

  • Causality of the Hydrochloride Salt Form: Free-base pyrazole-carboxylic acids frequently suffer from poor aqueous solubility, leading to compound precipitation, aggregation, and false negatives in high-throughput screening (HTS). Utilizing the hydrochloride salt form significantly enhances the thermodynamic solubility of the compound, ensuring complete dissolution in standard aqueous assay buffers (pH 7.4) without requiring excessive, enzyme-denaturing concentrations of DMSO.

Comparative Inhibitory Profile

Pyrazole-carboxylic acid derivatives are highly potent competitive inhibitors. The table below contextualizes the structural features and quantitative potency of the 4-ethyl derivative against other well-documented hDAAO inhibitors[2][6][7].

Compound NameKey Structural FeatureTargetIC₅₀ RangeReference
4-Ethyl-1H-pyrazole-5-carboxylic acid Ethyl substitutionhDAAOSub-micromolar[2]
5-Methyl-1H-pyrazole-3-carboxylic acid (AS057278) Methyl substitutionhDAAO~910 nM[6][7]
5-(4-Chlorophenethyl)-1H-pyrazole-3-carboxylic acid Phenethyl substitutionhDAAO< 1 µM[2][7]
6-Chloro-1,2-benzisoxazol-3(2H)-one (CBIO) Isoxazol-3-one bioisosterehDAAO188 nM[2][7]

Pathway & Workflow Visualization

DAAO_Assay_Workflow Substrate D-Serine (Substrate) Enzyme hDAAO + FAD (Active Holoenzyme) Substrate->Enzyme Oxidative Deamination H2O2 Hydrogen Peroxide (H2O2) Enzyme->H2O2 Produces Inhibitor 4-Ethyl-1H-pyrazole- 5-carboxylic acid HCl (Competitive Inhibitor) Inhibitor->Enzyme Blocks Arg283 & Tyr224 Detection Amplex Red + HRP (Coupled Assay) H2O2->Detection Oxidizes Signal Resorufin (Fluorescence 590nm) Detection->Signal Emits

Diagram 1: hDAAO enzymatic oxidation of D-serine and competitive inhibition by the pyrazole derivative.

Self-Validating Protocol: In Vitro hDAAO Fluorometric Assay

This protocol details a coupled enzyme assay. hDAAO oxidizes D-serine to produce hydrogen peroxide ( H2​O2​ ). Horseradish peroxidase (HRP) subsequently utilizes the H2​O2​ to oxidize Amplex Red into the highly fluorescent compound resorufin.

Materials & Reagents
  • Enzyme: Recombinant Human D-Amino Acid Oxidase (hDAAO)

  • Inhibitor: 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride

  • Substrate: D-Serine

  • Cofactor: Flavin adenine dinucleotide (FAD)

  • Detection: Amplex Red reagent, Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

Step-by-Step Methodology & Causality

Step 1: Buffer & Cofactor Preparation Prepare the 50 mM Sodium Phosphate assay buffer and supplement it with 10 µM FAD.

  • Causality: hDAAO is a holoenzyme that binds its FAD cofactor relatively weakly ( Kd​≈1μM ). Diluting the enzyme to standard assay concentrations (e.g., 5-10 nM) causes FAD to dissociate, leading to rapid loss of catalytic activity. Adding exogenous FAD forces the equilibrium back toward the active holoenzyme state[5].

Step 2: Inhibitor Preparation Dissolve the 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer.

  • Causality: The assay's final DMSO concentration must be maintained at ≤1% . Higher concentrations alter the dielectric constant of the buffer, which can destabilize the critical Arg283 salt bridge in the active site and artificially suppress enzyme activity.

Step 3: Enzyme-Inhibitor Pre-incubation In a black 96-well or 384-well microplate, mix 10 nM hDAAO with the inhibitor dilutions. Incubate in the dark at 37°C for 15 minutes.

  • Causality: Because the pyrazole derivative is a competitive inhibitor, pre-incubation allows the compound to reach thermodynamic equilibrium within the active site pocket (interacting with Tyr224 and Arg283) before it is outcompeted by the sudden influx of the D-serine substrate[1][4].

Step 4: Reaction Initiation Prepare a detection mix containing 50 mM D-Serine, 50 µM Amplex Red, and 0.2 U/mL HRP. Add this mix to the wells to initiate the reaction.

  • Causality: D-serine is used at a concentration near its Km​ to ensure the assay remains highly sensitive to competitive inhibition. Critical Note: Reducing agents (such as DTT or β -mercaptoethanol) MUST be strictly excluded from all buffers. They will rapidly reduce the Amplex Red radical intermediate, completely quenching the fluorescent signal and causing assay failure.

Step 5: Kinetic Readout & Validation Controls Measure fluorescence continuously for 30 minutes at Ex 530 nm / Em 590 nm. To ensure the assay is a self-validating system, the following controls must be included:

  • No-Enzyme Control: Validates that the inhibitor does not auto-oxidize Amplex Red.

  • Orthogonal HRP Counter-Screen: Run the assay without hDAAO and D-serine, but add H2​O2​ directly. This proves the pyrazole compound is genuinely targeting hDAAO and is not acting as a false positive (PAINS) by directly inhibiting HRP or quenching resorufin fluorescence.

References

  • [6] Fisher Scientific. CAS RN 402-61-9 | MilliporeSigma™ Calbiochem™ D-Amino Acid Oxidase Inhibitor III, AS057278. Available at: 6

  • [4] Biochemistry (ACS Publications). Active Site Plasticity in d-Amino Acid Oxidase: A Crystallographic Analysis. Available at: 4

  • [1] National Institutes of Health (PMC). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Available at: 1

  • [3] ResearchGate. Graphical presentation of the active site cavity of DAAO in complex... Available at: 3

  • [5] Portland Press. Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Available at: 5

  • [2] National Institutes of Health (PMC). Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase. Available at: 2

  • [7] National Institutes of Health (PMC). Structure–Metabolism Relationships in the Glucuronidation of d-Amino Acid Oxidase Inhibitors. Available at: 7

Sources

Standardized Protocol for the Reconstitution of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and In Vitro Pharmacologists

Executive Summary & Chemical Context

4-Ethyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block frequently utilized in the synthesis of target-directed therapeutics, including neurotensin receptor ligands and cannabinoid (CB1) receptor antagonists[1][2]. It is commonly supplied commercially as a hydrochloride salt (CAS: 2445794-88-5) to enhance shelf stability, reduce hygroscopicity, and improve initial dissolution kinetics[3][4].

However, introducing hydrochloride salts directly into delicate in vitro biological systems presents a critical physicochemical challenge: the stoichiometric release of hydrochloric acid (HCl). If not properly managed, this causes rapid acidification of the cell culture medium, leading to artifactual cytotoxicity, altered membrane dynamics, and skewed transcriptomic profiles that mask the true pharmacological effect of the compound[5]. This application note provides field-proven, self-validating protocols for dissolving this compound while preserving physiological pH and cellular integrity.

Table 1: Physicochemical Profiling
PropertyValue / DescriptionImpact on Reconstitution
Chemical Formula C₆H₈N₂O₂ • HClIndicates the presence of a stoichiometric equivalent of HCl.
Molecular Weight 176.60 g/mol (Salt) / 140.14 g/mol (Free Base)Critical: Use 176.60 g/mol for all molarity calculations.
Amphoteric Nature Pyrazole (weak base) + Carboxylic Acid (weak acid)Solubility is highly pH-dependent.
Primary Solvent Anhydrous DMSO (≥99.9%)Excellent solubility; preferred for master stock generation.
Aqueous Solubility Moderate to High (as an HCl salt)Dissolves readily in water but drops pH significantly (< pH 4.0)[5].

Mechanistic Insights: The "pH Trap" and Solvent Toxicity

As an application scientist, it is vital to understand the causality behind protocol steps rather than just following them blindly.

The Hydrochloride "pH Trap"

When 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride dissolves in an aqueous environment, the salt dissociates. The pyrazole ring and carboxylic acid moieties interact with the water, but the dissociated chloride ion leaves behind a proton ( H+ ), effectively acting as a weak acid[3]. If added directly to unbuffered water or weakly buffered media (like standard DMEM), the pH will plummet. Cells exposed to pH < 6.8 experience metabolic stress, and pH < 6.5 induces rapid apoptosis. Therefore, direct aqueous dissolution mandates active pH neutralization [3][5].

DMSO Vehicle Tolerance

To bypass the aqueous pH issue, the industry standard is to create a highly concentrated master stock in Dimethyl Sulfoxide (DMSO). However, DMSO is biologically active. It can alter the secondary structure of proteins, decrease cholesteryl esters in membrane lipids, and induce apoptosis at high concentrations[6].

Table 2: DMSO Tolerance Thresholds in Cell Culture[6][7][8]
Final DMSO Concentration (v/v)Cellular ImpactRecommendation
≤ 0.05% Negligible impact on viability or signaling.Optimal. Safe for sensitive primary cells and prolonged exposures (>72h).
0.1% Generally tolerated by robust immortalized lines.Standard Limit. Acceptable for 24h–48h assays.
0.2% – 0.5% Increased ROS, altered differentiation, delayed growth.Caution. Requires strict vehicle-control validation.
> 0.5% Significant toxicity, membrane degradation, apoptosis.Do Not Use for standard viability or phenotypic assays.

Rule of Thumb: Always run a vehicle control containing the exact same final concentration of DMSO as your highest compound treatment well[7][8].

Experimental Protocols

Protocol A: Master Stock Preparation in DMSO (Recommended Workflow)

This method is preferred because it avoids the need for manual pH adjustment, ensures long-term compound stability, and allows for massive dilution factors that negate the acidic effect of the HCl salt in the final culture medium.

Materials Required:

  • 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride powder

  • Anhydrous, sterile, cell-culture grade DMSO (≥99.9% purity)

  • 0.22 µm PTFE syringe filter (Do NOT use PES/CA filters, as DMSO will dissolve them)

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Calculation: To prepare a 100 mM master stock , you need 17.66 mg of the salt per 1 mL of DMSO.

    • Formula: Mass (mg) = Target Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial. Vortex vigorously for 30–60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 5 minutes.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass or opaque polypropylene vial.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C for up to 3 months, or -80°C for up to 6 months[7].

  • Application: Dilute the stock 1:1000 directly into pre-warmed cell culture media immediately before the assay to achieve a 100 µM final concentration with 0.1% DMSO.

DMSO_Workflow A 1. Weigh Compound (MW: 176.60 g/mol) B 2. Add Anhydrous DMSO (Target: 100 mM Stock) A->B C 3. Vortex & Sonicate (Ensure Optical Clarity) B->C D 4. Sterile Filter (0.22 µm PTFE Membrane) C->D E 5. Aliquot & Store (-20°C, Protect from Light) D->E F 6. Serial Dilution in Media (Final DMSO ≤ 0.1%) E->F

Caption: Workflow for the preparation and storage of DMSO master stocks.

Protocol B: Direct Aqueous Dissolution (For High-Concentration Assays)

If your assay requires compound concentrations exceeding 100 µM, the required DMSO volume would exceed the 0.1% toxicity threshold. In this scenario, the compound must be dissolved directly in an aqueous buffer, and the pH must be manually neutralized[3][5].

Materials Required:

  • HEPES-buffered saline (HBS) or complete cell culture medium (e.g., DMEM with 25 mM HEPES)[3].

  • 0.1 M NaOH (Sterile)

  • Micro-pH meter or pH indicator strips (pH 6.0 - 8.0 range)

  • 0.22 µm PES syringe filter (Low protein/drug binding)

Step-by-Step Methodology:

  • Initial Dissolution: Weigh the required mass of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride and add it to 80% of the final target volume of HEPES-buffered medium.

  • Agitation: Vortex until fully dissolved. Note: The solution will likely turn yellow if phenol red is present, indicating a drop in pH due to the hydrochloride salt[5].

  • pH Neutralization (Critical Step): Measure the pH of the solution. Slowly titrate 0.1 M NaOH dropwise into the solution while gently swirling. Monitor the pH continuously until it returns to the physiological range of 7.2 – 7.4 .

  • Volume Adjustment: Once the pH is stable, add the remaining medium to reach 100% of the target volume.

  • Sterile Filtration: Pass the neutralized solution through a 0.22 µm PES syringe filter. Self-Validation: Always filter after pH adjustment, as adding non-sterile NaOH can introduce contaminants.

  • Application: Use immediately. Aqueous stocks of organic salts are prone to hydrolysis or precipitation over time and should not be stored long-term.

Aqueous_Workflow A 1. Weigh Compound B 2. Dissolve in HEPES Buffer (80% Final Volume) A->B C 3. Measure pH (Solution will be acidic) B->C D 4. Titrate with 0.1 M NaOH (Adjust to pH 7.2 - 7.4) C->D E 5. Adjust to Final Volume & Sterile Filter (0.22 µm PES) D->E F 6. Apply Immediately to Cells E->F

Caption: Direct aqueous dissolution workflow highlighting critical pH neutralization steps.

References

  • Verheijen, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences, 2022. Available at:[Link]

  • Awan, M., et al. "Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?" Cryobiology, 2020. Available at:[Link]

  • BioProcess International. Buffers in Biologics Manufacturing. 2017. Available at:[Link]

  • Ferruti, P., et al. "Poly(amidoamine) Salt Form: Effect on pH-Dependent Membrane Activity and Polymer Conformation in Solution." Biomacromolecules, ACS Publications, 2004. Available at:[Link]

  • Gagné-Boulet, et al. "Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts..." RSC Advances, 2025. Available at:[Link]

Sources

Application Notes & Protocols: The Role and Utility of Pyrazole Derivatives in Modern Antifungal Research

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Agents

The global rise of invasive fungal infections, compounded by the escalating issue of drug resistance to existing antifungal agents, presents a formidable challenge to public health and agriculture.[1][2] Pathogenic fungi threaten crop security and cause life-threatening diseases in immunocompromised individuals.[3][4] This critical scenario necessitates the urgent discovery and development of novel fungicides with unique mechanisms of action.[1] Within the vast landscape of medicinal chemistry, heterocyclic compounds, particularly the five-membered pyrazole ring system, have emerged as a highly privileged scaffold.[4][5][6]

Pyrazoles, aromatic heterocycles with two adjacent nitrogen atoms, are not merely synthetic curiosities; they are core components of numerous biologically active compounds, demonstrating a remarkable spectrum of activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[5][7][8] Their significance in crop protection is already well-established, with several commercial fungicides like Penthiopyrad and Bixafen incorporating a pyrazole carboxamide moiety.[1][9] This guide provides an in-depth exploration of the application of pyrazole derivatives in antifungal research, detailing their mechanisms of action, key structural features for activity, and robust protocols for their synthesis and evaluation.

Core Mechanisms of Antifungal Action

The efficacy of pyrazole derivatives against fungal pathogens is primarily attributed to their ability to interfere with critical physiological processes. The two most well-documented mechanisms are the inhibition of cellular respiration and the disruption of cell membrane integrity.

Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as Complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role, functioning in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), making it an essential hub for cellular energy production.

  • Causality of Inhibition: Pyrazole carboxamide derivatives are a prominent class of SDH inhibitors (SDHIs).[1] Their molecular structure allows them to act as potent competitive inhibitors, binding to the ubiquinone (Coenzyme Q) binding site of the SDH complex.[10] This binding event physically obstructs the natural substrate, preventing the oxidation of succinate to fumarate. The consequence is a catastrophic disruption of the electron flow through the ETC, leading to a severe deficit in ATP production and ultimately, fungal cell death. The fungicidal activity of commercial products like isopyrazam and penflufen is based on this precise mechanism.[1]

  • Structural Insights: The effectiveness of these inhibitors is highly dependent on the specific substituents on the pyrazole ring and the amide moiety, which influence the compound's affinity for the target site.[3]

dot

Caption: Pyrazole carboxamides inhibit the SDH enzyme, halting the electron transport chain.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

The integrity of the fungal cell membrane is paramount for its survival. Ergosterol is the primary sterol component of the fungal membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a multi-step process, with the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, being a critical catalyst.

  • Causality of Inhibition: Many antifungal drugs, including the widely used triazoles, target CYP51. Certain pyrazole derivatives, particularly those designed as azole bioisosteres, function through this mechanism.[2][11] The nitrogen atoms within the pyrazole ring can coordinate with the heme iron atom in the active site of the CYP51 enzyme.[12] This interaction prevents the enzyme from demethylating its substrate, lanosterol. The resulting accumulation of toxic sterol precursors and the depletion of ergosterol disrupt the structure and function of the cell membrane, leading to increased permeability and ultimately, cell lysis.[11]

dot

Caption: Pyrazole derivatives can inhibit the CYP51 enzyme, disrupting ergosterol synthesis.

Key Pyrazole Derivatives and Their Antifungal Efficacy

The versatility of pyrazole chemistry allows for extensive modification, leading to derivatives with potent and broad-spectrum antifungal activity. The structure-activity relationship (SAR) is crucial; modifications to substituents on the pyrazole ring can significantly influence efficacy and spectrum.[3]

Compound/Derivative ClassKey Structural FeaturesTarget FungiReported Efficacy (EC₅₀ / MIC)Reference
Compound 26 p-Trifluoromethyl-phenyl moietyBotrytis cinerea, Rhizoctonia solani1.6 - 2.4 µg/mL[3]
Isoxazolol Pyrazole Carboxylate (7ai) Hybrid of pyrazole and isoxazoleRhizoctonia solaniEC₅₀: 0.37 µg/mL[1]
Pyrazole 3b Pyrazole coreAspergillus niger, Aspergillus flavus30-32 mm inhibition zone[13]
Chalcone-Pyrazole Hybrid (Z10) Contains chalcone and pyrazole moietiesPhomopsis sp.EC₅₀: 12.5 µg/mL[10]
Triazole-Pyrazole Hybrid (6c) Contains triazole and phenylethynyl pyrazoleCandida albicans, Cryptococcus neoformansMIC: 0.0625 µg/mL[2]
Pyrazoline 4e Sulfonamide-bearing pyrazolineCandida albicans, C. glabrata, C. kruseiMIC values similar to ketoconazole[11]

Experimental Protocols

The following protocols provide a framework for the synthesis and antifungal evaluation of pyrazole derivatives. These are generalized methodologies and may require optimization based on the specific substrates and fungal species.

Protocol 1: Synthesis of Pyrazole Derivatives via Chalcone Cyclization

This protocol describes a common and reliable method for synthesizing 1,3,5-trisubstituted pyrazolines/pyrazoles starting from α,β-unsaturated ketones (chalcones).[5][7] The rationale for this multi-step, one-pot reaction is the initial formation of a chalcone, which then readily undergoes cyclocondensation with a hydrazine derivative.

dot

Synthesis_Workflow Start Start: Aromatic Aldehyde + Substituted Acetophenone Step1 Step 1: Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/EtOH) Stir at room temperature Start->Step1 Chalcone Intermediate: Chalcone Formation (α,β-unsaturated ketone) Step1->Chalcone Step2 Step 2: Cyclocondensation Add Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) Chalcone->Step2 Step3 Reflux in Solvent (e.g., Ethanol, Acetic Acid) Monitor by TLC Step2->Step3 Workup Step 3: Reaction Work-up Cool, pour into ice water Filter precipitate Step3->Workup End End Product: Crude Pyrazole/Pyrazoline Derivative Workup->End Purify Purification: Recrystallization from suitable solvent (e.g., Ethanol) End->Purify Final Final Product: Pure Pyrazole Derivative Purify->Final

Caption: General workflow for the synthesis of pyrazole derivatives from chalcones.

Step-by-Step Methodology:

  • Chalcone Synthesis (Step 1):

    • In a flask, dissolve an equimolar amount of a substituted aromatic aldehyde (e.g., 10 mmol) and a substituted acetophenone (10 mmol) in ethanol (30-50 mL).

    • Cool the mixture in an ice bath. Add a catalytic amount of a strong base (e.g., 10% aqueous NaOH) dropwise with constant stirring.

    • Causality: The base deprotonates the α-carbon of the acetophenone, creating an enolate which then attacks the carbonyl carbon of the aldehyde in a Claisen-Schmidt condensation to form the chalcone.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • The formation of a solid precipitate often indicates the completion of this step.

  • Cyclization to Pyrazole (Step 2):

    • To the reaction mixture containing the in situ generated chalcone, add a slight excess of a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, ~12 mmol).

    • Add a catalytic amount of glacial acetic acid if required to facilitate the reaction.

    • Causality: The hydrazine undergoes a nucleophilic attack on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazole ring.

    • Reflux the mixture for 4-8 hours. Again, monitor the reaction completion by TLC.

  • Isolation and Purification (Step 3):

    • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.

    • A solid product should precipitate out. Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove impurities.

    • Dry the crude product.

    • Purify the compound by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or acetic acid) to obtain the pure pyrazole derivative.

    • Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).[1][3]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized pyrazole derivatives against yeast-like fungi, following the standards of the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS).[2] This method is a self-validating system through the mandatory inclusion of positive, negative, and sterility controls.

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MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Assay Stock Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) SerialDil Perform 2-fold Serial Dilution of Compound across plate (e.g., 64 to 0.125 µg/mL) Stock->SerialDil Inoculum Prepare Fungal Inoculum (e.g., Candida sp. at 1-5 x 10³ CFU/mL in RPMI-1640 medium) AddInoculum Add Fungal Inoculum to all test wells Inoculum->AddInoculum SerialDil->AddInoculum Incubate Incubate Plate (35-37°C for 24-48 hours) AddInoculum->Incubate Controls Set up Controls: 1. Growth Control (Inoculum + DMSO) 2. Sterility Control (Medium only) 3. Positive Control (e.g., Fluconazole) Controls->Incubate Read Read Results: Visually or with Spectrophotometer (OD₆₃₀) Incubate->Read DetermineMIC Determine MIC: Lowest concentration with ≥80% growth inhibition compared to control Read->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Materials:

    • Test Compounds: Prepare a stock solution of each pyrazole derivative in Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 1280 µg/mL).

    • Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[5] Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final working concentration of approximately 1 x 10³ to 5 x 10³ colony-forming units (CFU)/mL.[2]

    • Controls: Prepare a stock solution of a standard antifungal drug (e.g., Fluconazole) to serve as a positive control.

  • Assay Procedure (96-Well Plate):

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).[2]

    • Trustworthiness: Set up the following control wells:

      • Growth Control: Wells containing medium, fungal inoculum, and the same concentration of DMSO as the test wells.

      • Sterility Control: Wells containing only the medium to check for contamination.

      • Positive Control: A row of wells with a serial dilution of the standard antifungal drug.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 24 to 48 hours.[2]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.[2]

    • This can be determined visually (the first well that appears clear) or by reading the optical density (OD) at 630 nm with a microplate reader.

Conclusion and Future Directions

Pyrazole derivatives represent a highly versatile and potent class of compounds in the ongoing search for new antifungal agents.[3][4] Their synthetic accessibility and the ability to modulate their biological activity through structural modifications make them an attractive scaffold for drug development. The primary mechanisms of action, targeting fundamental fungal processes like respiration and membrane synthesis, underscore their potential.[1][11]

Future research should focus on the design of novel pyrazole hybrids that combine multiple pharmacophores to overcome resistance mechanisms.[2][10] Furthermore, exploring new fungal targets beyond SDH and CYP51 could unveil new modes of action. The integration of in silico methods like molecular docking and dynamics simulations will continue to be invaluable for rationally designing the next generation of pyrazole-based antifungals, accelerating their journey from the laboratory to clinical and agricultural applications.[11][12][13]

References

  • Title: Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - MDPI Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: Meddocs Publishers URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Antifungal Analysis of Pyrazoline Derivatives Against Candida Species: A Comprehensive In Vitro and In Silico Approach Source: ResearchGate URL: [Link]

  • Title: s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight Source: Bentham Science URL: [Link]

  • Title: Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL: [Link]

Sources

High-Throughput Screening and Parallel Synthesis Workflows Utilizing 4-Ethyl-1H-pyrazole-5-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Pyrazole-5-Carboxylic Acids in HTS

In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of a starting scaffold dictates the trajectory of lead optimization. 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride represents a highly privileged, versatile building block for targeting kinases, viral polymerases, and epigenetic readers.

The structural logic behind utilizing this specific fragment is threefold:

  • The Pyrazole Core (H-Bonding): The 1H-pyrazole ring exists in tautomeric equilibrium, providing adjacent hydrogen bond donor (NH) and acceptor (N) atoms. This motif is a well-documented bioisostere for the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases [1].

  • The 4-Ethyl Vector (Hydrophobic Probing): The unbranched ethyl group at the C4 position provides a low-steric, lipophilic vector. This is critical for occupying adjacent hydrophobic sub-pockets, such as the gatekeeper pocket in kinases or the 150-cavity in neuraminidase targets [2].

  • The 5-Carboxylic Acid (Diversification Handle): The carboxylic acid moiety serves as an ideal synthetic handle for rapid, high-throughput amide coupling, enabling the generation of vast combinatorial libraries [3].

  • The Hydrochloride Salt (Solubility): High-concentration fragment screening (often >1 mM) requires exceptional solubility. The HCl salt form prevents compound precipitation in DMSO/aqueous buffer mixtures, mitigating false positives caused by light scattering in optical assays.

Experimental Workflows

To maximize the utility of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride, the following self-validating system employs a two-pronged approach: a primary biophysical fragment screen to validate the core scaffold's affinity, followed by high-throughput parallel synthesis and biochemical screening of its amide derivatives.

Workflow A: Biophysical Fragment Screening via Differential Scanning Fluorimetry (DSF)

Causality & Logic: Before investing resources into library synthesis, the bare scaffold must be validated against the target protein. DSF (or Thermal Shift Assay) is utilized because it is a label-free, target-agnostic method that directly measures the thermodynamic stabilization of the protein upon fragment binding.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 100 mM stock of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride in 100% DMSO. Dilute to a 10 mM working stock in assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

  • Protein-Dye Mix: Dilute the target protein to a final concentration of 2 µM. Add SYPRO™ Orange dye to a final concentration of 5X (from a 5000X commercial stock) in the assay buffer.

  • Plate Assembly: Using an acoustic liquid handler (e.g., Echo® 550), dispense 1 µL of the 10 mM fragment stock into a 384-well PCR plate (final fragment concentration: 1 mM; final DMSO: 1%).

  • Reaction Initiation: Dispense 9 µL of the Protein-Dye mix into each well. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Thermal Melt: Seal the plate with an optically clear film. Run the plate in a Real-Time PCR machine (e.g., QuantStudio) with a temperature ramp from 25°C to 95°C at a rate of 0.05°C/second.

  • Data Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the fluorescence emission curve. A positive thermal shift ( ΔTm​>0.5°C ) validates the scaffold's binding.

Workflow B: High-Throughput Parallel Synthesis of Amide Libraries

Causality & Logic: Once the scaffold is validated, we expand it into a focused library. We utilize HATU/DIPEA-mediated amide coupling because of its rapid kinetics and high conversion rates at room temperature, which is ideal for in-plate nanoscale synthesis [4].

Step-by-Step Protocol:

  • Scaffold Activation: In a master reservoir, dissolve 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride (100 mM) and HATU (110 mM) in anhydrous DMF. Add DIPEA (300 mM) to initiate the formation of the active OAT ester. Incubate for 10 minutes at room temperature.

  • Amine Arraying: Using an automated liquid handler, dispense 500 nL of a diverse library of primary and secondary amines (100 mM in DMSO) into a 384-well cyclic olefin copolymer (COC) plate.

  • Coupling Reaction: Dispense 500 nL of the activated scaffold mixture into each well of the 384-well plate containing the amines.

  • Incubation: Seal the plate and shake at 1000 RPM for 2 hours at room temperature.

  • Direct-to-Assay Dilution: Dilute the crude reaction mixtures 1:100 in aqueous assay buffer. The high potency of HATU ensures near-quantitative yields, allowing the crude mixtures to be screened directly without purification (assuming the unreacted fragment and byproducts do not interfere with the assay).

Workflow C: Biochemical HTS via TR-FRET

Causality & Logic: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is chosen for the secondary screen because its time-gated emission measurement eliminates auto-fluorescence interference from the crude synthetic mixtures.

Step-by-Step Protocol:

  • Assay Assembly: In a low-volume 384-well white plate, add 5 µL of the target enzyme (e.g., a kinase) and its fluorescently labeled tracer ligand.

  • Compound Addition: Transfer 50 nL of the diluted crude amide library from Workflow B into the assay plate.

  • Incubation: Incubate for 60 minutes at room temperature to allow the synthesized amides to compete with the tracer for the enzyme's active site.

  • Detection: Add 5 µL of the Terbium-labeled anti-tag antibody. Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 665 nm / 620 nm). Calculate the IC 50​ based on the loss of the FRET signal.

Data Presentation & Quality Control

To ensure the trustworthiness of the HTS campaign, assay metrics must be rigorously tracked. Table 1 summarizes the expected validation metrics for a successful pyrazole-based HTS campaign.

Table 1: HTS Campaign Quality Control Metrics

MetricTarget ThresholdObserved Value (Example)Causality / Significance
Aqueous Solubility > 1 mM5.2 mM (in 1% DMSO)Ensures no precipitation during high-concentration fragment screening.
DSF ΔTm​ > 0.5 °C+ 1.8 °CConfirms thermodynamic stabilization of the target by the bare scaffold.
Coupling Yield > 85%> 92% (LC-MS average)Validates the direct-to-assay approach without intermediate purification.
Assay Z'-Factor > 0.50.78Indicates a highly robust TR-FRET assay with excellent signal-to-noise ratio.
Hit Rate 0.5% - 2.0%1.2%A healthy hit rate indicating the library is neither too promiscuous nor inert.

Visualizations

FBDD to HTS Workflow

The following diagram illustrates the logical progression from the initial 4-EPCA-HCl fragment to the generation of a hit compound.

HTS_Workflow Fragment 4-EPCA-HCl Scaffold (Fragment Library) DSF Primary Biophysical Screen (DSF / TSA) Fragment->DSF Validation Synthesis High-Throughput Synthesis (Amide Coupling in 384-well) DSF->Synthesis Scaffold Selection TRFRET Biochemical HTS (TR-FRET Assay) Synthesis->TRFRET Library Generation Hit Lead Optimization (Hit-to-Lead) TRFRET->Hit Hit Identification

Figure 1: Iterative workflow from fragment validation to high-throughput biochemical screening.

Mechanism of Action: Kinase Inhibition

This diagram demonstrates how a successfully synthesized 4-EPCA amide hit disrupts downstream disease signaling by occupying the kinase hinge region.

Signaling_Pathway Ligand 4-EPCA Amide Hit Kinase Target Kinase (Hinge Region) Ligand->Kinase H-Bonding & Hydrophobic Fit Substrate Downstream Effector (Phosphorylation) Kinase->Substrate Inhibited Response Cellular Proliferation (Disease State) Substrate->Response Blocked Pathway

Figure 2: Mechanistic pathway of kinase inhibition by a 4-EPCA derived small molecule.

References

  • Fragment-Based Drug Discovery Using Rational Design Source: ResearchGate URL:[Link]

  • What makes a good fragment in fragment-based drug discovery? Source: Taylor & Francis Online URL:[Link]

  • Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) Source: National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Application Note: Pyrazole Compounds as Insecticides – Mechanisms, Screening Protocols, and Resistance Management

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Phenylpyrazole compounds, exemplified by fipronil and ethiprole, represent a critical class of broad-spectrum insecticides utilized extensively in modern agrochemistry and veterinary medicine to control lepidopteran, orthopteran, and coleopteran pests[1]. The success of pyrazoles stems from their highly specific neurotoxic mode of action and favorable selectivity profile between insects and mammals.

Mechanism of Action: GABA-Gated Chloride Channel Antagonism

Unlike organophosphates that target acetylcholinesterase, pyrazole insecticides act as non-competitive antagonists (blockers) of the ligand-gated ion channels in the insect central nervous system (CNS)—specifically, the γ -aminobutyric acid (GABA)-gated chloride channels (IRAC Group 2B) and glutamate-gated chloride (GluCl) channels[1][2].

Normally, the binding of GABA to the GABA A​ receptor triggers the opening of the channel pore, allowing an influx of chloride ions that hyperpolarizes the neuron and dampens excitatory signals[3]. Pyrazoles bind to an allosteric site within the channel pore, physically occluding chloride influx[2]. This disruption prevents the necessary hyperpolarization, leading to an overabundance of action potentials, severe CNS hyperexcitation, paralysis, and ultimately insect death[1].

Basis of Selectivity

The remarkable selectivity of pyrazoles for insects over mammals is driven by two factors:

  • Receptor Affinity: Pyrazoles possess a significantly higher binding affinity for insect GABA receptors compared to mammalian GABA A​ receptors[1]. While fipronil blocks insect chloride channels at nanomolar concentrations (<100 nM), its IC 50​ for mammalian receptors typically lies in the micromolar range[2].

  • GluCl Channels: Pyrazoles also antagonize GluCl channels, which are unique to invertebrates and entirely absent in mammals, providing an additional, insect-specific target[1].

G GABA GABA Release Receptor GABAA Receptor Activation GABA->Receptor Cl_Influx Chloride Influx (Hyperpolarization) Receptor->Cl_Influx Normal_State CNS Inhibition (Normal) Cl_Influx->Normal_State Fipronil Pyrazole Insecticide (e.g., Fipronil) Block Non-competitive Channel Block Fipronil->Block Block->Receptor Inhibits Excitation Hyperexcitation & Paralysis Block->Excitation Death Insect Death Excitation->Death

Mechanism of action of pyrazole insecticides on insect GABA receptors.

Protocol: Electrophysiological Validation of GABA Receptor Antagonism

To evaluate the efficacy and target-site engagement of novel pyrazole derivatives, whole-cell patch-clamp electrophysiology is the gold standard[4]. This protocol utilizes isolated insect neurons (e.g., from Periplaneta americana or Drosophila) or heterologous expression systems (Xenopus oocytes expressing insect Rdl subunits) to quantify channel blockade[5].

Rationale & Causality

We utilize the whole-cell voltage-clamp configuration rather than single-channel recording for primary screening because it provides a macroscopic view of total membrane current, allowing for highly reproducible IC 50​ calculations[2][4]. The membrane is clamped at -60 mV to create a strong electrochemical driving force for chloride ions, ensuring that GABA-induced currents are large, inward, and easily distinguishable from background noise.

Step-by-Step Methodology

Step 1: Cell Preparation & Bath Solution

  • Place the target cells (e.g., neurons or transfected HEK293 cells expressing insect GABA receptors) in a recording chamber mounted on an inverted microscope.

  • Perfuse continuously with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM glucose, pH 7.4). Causality: The high extracellular chloride concentration is essential to drive the inward current upon channel opening.

Step 2: Pipette Fabrication & Intracellular Solution

  • Pull borosilicate glass capillaries to a resistance of 3–5 M Ω .

  • Fill with intracellular solution (140 mM CsCl, 2 mM MgCl 2​ , 1 mM CaCl 2​ , 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2). Causality: Cesium (Cs + ) is used instead of Potassium (K + ) to block endogenous potassium channels, isolating the chloride current.

Step 3: Establishing the Whole-Cell Configuration

  • Form a gigaseal (>1 G Ω ) and apply brief negative pressure to rupture the membrane.

  • Self-Validation Checkpoint: Monitor the holding current. If the holding current at -60 mV exceeds -100 pA, discard the cell. High leak currents indicate a poor seal, which will artificially skew the IC 50​ calculations.

Step 4: Compound Application & Recording

  • Baseline (Positive Control): Apply 10 µM GABA via a rapid U-tube perfusion system for 2 seconds. Record the peak inward current. Wash for 3 minutes to prevent receptor desensitization.

  • Test Application: Pre-incubate the cell with the test pyrazole compound (e.g., 10 nM to 10 µM) for 1 minute, followed by co-application of the pyrazole + 10 µM GABA.

  • Data Analysis: Calculate the percentage of inhibition by comparing the peak current of the test application to the baseline. Generate dose-response curves to determine the IC 50​ .

Resistance Mechanisms & Cross-Resistance Profiling

Continuous agricultural reliance on pyrazoles has exerted immense selection pressure, leading to field resistance[6]. Understanding these mechanisms is vital for lead optimization.

  • Target-Site Resistance (Rdl Mutation): The most prevalent mechanism is a point mutation in the Resistance to dieldrin (Rdl) gene, which encodes the GABA receptor subunit[6]. The substitution of Alanine at position 302 with Serine (A302S) or Glycine (A302G) alters the geometry of the channel pore, drastically reducing the binding affinity of fipronil and ethiprole[6][7].

  • Metabolic Resistance: Upregulation of detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs), enhances the metabolic clearance of pyrazoles before they reach the CNS[7].

Note on Cross-Resistance: Because pyrazoles and cyclodienes (e.g., dieldrin) share the same binding site on the GABA receptor, insects resistant to dieldrin often exhibit cross-resistance to fipronil[8]. However, pyrazoles typically show no cross-resistance with pyrethroids or neonicotinoids due to completely distinct molecular targets[8].

Protocol: High-Throughput In Vivo Bioassay Screening

To translate in vitro electrophysiological data into practical agronomic utility, candidate pyrazoles must be screened against live pest populations, including both susceptible and Rdl-mutant resistant strains[9][10].

Rationale & Causality

We employ a leaf-dip bioassay rather than topical application for agricultural pests like the diamondback moth (Plutella xylostella). The leaf-dip method mimics real-world field exposure, accounting for both contact toxicity and ingestion toxicity (stomach poison effects)[11]. The inclusion of a non-ionic surfactant (Triton X-100) is critical; pyrazoles are highly lipophilic, and the surfactant ensures uniform dispersion of the compound across the waxy leaf cuticle[12].

Step-by-Step Methodology

Step 1: Compound Formulation

  • Dissolve the synthesized pyrazole derivatives in N,N-dimethylformamide (DMF) to create a 10,000 mg/L stock solution[12].

  • Dilute the stock with distilled water containing 0.1% Triton X-100 to achieve serial test concentrations (e.g., 100, 50, 10, 1, and 0.1 mg/L)[12].

Step 2: Leaf Preparation & Exposure

  • Cut fresh cabbage leaves into 5 cm diameter discs.

  • Immerse the leaf discs into the test solutions for 10 seconds.

  • Negative Control: Immerse control discs in water containing equivalent concentrations of DMF and 0.1% Triton X-100.

  • Air-dry the discs on filter paper at room temperature for 1 hour to prevent fungal growth and ensure the compound adheres to the leaf surface.

Step 3: Insect Infestation & Incubation

  • Place the treated leaf discs into sterile Petri dishes.

  • Introduce 10 third-instar P. xylostella larvae into each dish (perform in triplicate for statistical power)[9].

  • Incubate at 25 ± 1 °C, 65% relative humidity, with a 14:10 hour light:dark photoperiod[12].

Step 4: Mortality Assessment & Self-Validation

  • Assess mortality at 48 and 72 hours post-exposure. Larvae are considered dead if they fail to exhibit coordinated movement when prodded with a fine camel-hair brush[10].

  • Self-Validation Checkpoint: Calculate control mortality. If mortality in the negative control exceeds 10%, the assay is invalid due to poor insect health or environmental contamination, and must be repeated. If control mortality is between 1% and 10%, correct the treatment mortality using Abbott’s formula:

    Corrected%=%AliveinControl(%AliveinControl−%AliveinTreatment)​×100

Workflow Synth 1. Pyrazole Synthesis & Formulation InVitro 2. Patch-Clamp Electrophysiology Synth->InVitro InVivo 3. In Vivo Bioassay (e.g., P. xylostella) InVitro->InVivo IC50 < 1 µM Resist 4. Cross-Resistance Profiling (Rdl Mutants) InVivo->Resist LC50 < 10 mg/L Lead 5. Lead Candidate Selection Resist->Lead High Efficacy

Experimental workflow for screening novel pyrazole insecticide candidates.

Data Presentation: Comparative Efficacy

The following table summarizes the typical quantitative screening data comparing commercial pyrazoles against a hypothetical novel lead compound across susceptible and resistant insect strains.

Compound ClassSpecific InsecticideTarget ChannelIC 50​ (GABA A​ , nM)LC 50​ Susceptible P. xylostella (mg/L)LC 50​ Resistant Rdl Mutant (mg/L)Resistance Ratio (RR)
PhenylpyrazoleFipronilGABA / GluCl28.50.45125.0277.7
PhenylpyrazoleEthiproleGABA / GluCl45.20.80>200.0>250.0
Novel PyrazoleCompound 7gGABA15.40.302.17.0
Oxadiazine (Control)IndoxacarbVoltage-gated Na + N/A6.757.11.05

Data Interpretation: While fipronil and ethiprole show excellent baseline toxicity, their efficacy drops precipitously against Rdl mutants (high Resistance Ratio)[7]. Novel pyrazole derivatives (e.g., Compound 7g) are actively engineered to bypass the A302S steric hindrance, maintaining low LC 50​ values even in resistant populations[9].

References

Sources

Application Note: 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride in Protein-Protein Interaction (PPI) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The disruption of Protein-Protein Interactions (PPIs) remains one of the most challenging yet rewarding frontiers in modern drug discovery. Unlike traditional enzymatic active sites, PPI interfaces are often flat, highly solvent-exposed, and lack deep binding pockets. In this context, Fragment-Based Drug Discovery (FBDD) has emerged as a superior strategy, utilizing low-molecular-weight compounds to efficiently map binding hotspots.

4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride is a highly privileged fragment scaffold used extensively in PPI inhibition studies. Its structural components are mechanistically designed to anchor into basic protein pockets while exploring adjacent hydrophobic regions:

  • The Carboxylic Acid Moiety: Mimics endogenous acidic residues (such as glutamate or aspartate) found in native protein ligands. It forms critical, high-energy salt bridges with arginine or lysine residues at the PPI interface.

  • The Pyrazole Core: Provides a rigid, aromatic framework that acts as both a hydrogen bond donor and acceptor, ensuring optimal geometric orientation of the carboxylate.

  • The 4-Ethyl Substitution: Serves as a hydrophobic vector. By displacing high-energy, ordered water molecules in shallow lipophilic sub-pockets, the ethyl group significantly drives binding enthalpy.

  • The Hydrochloride Salt: Fragment screening requires high aqueous concentrations (typically 1–5 mM). The hydrochloride salt formulation ensures rapid and complete dissolution in physiological buffers without requiring excessive DMSO, which can destabilize target proteins.

A premier application of this fragment class is the disruption of the KEAP1-NRF2 interaction [1]. KEAP1 is a repressor protein that sequesters the transcription factor NRF2, leading to its ubiquitination. Inhibiting this PPI releases NRF2, activating the Antioxidant Response Element (ARE) pathway. Pyrazole-carboxylic acids have been proven to anchor directly into the Arg415/Arg483 "acidic" hotspot of the KEAP1 Kelch domain [1, 2].

KEAP1_NRF2 KEAP1 KEAP1 (Repressor) NRF2 NRF2 (Transcription Factor) KEAP1->NRF2 Binds & Sequesters Ubiquitination Proteasomal Degradation NRF2->Ubiquitination Basal State ARE ARE Gene Expression (Antioxidant) NRF2->ARE Translocates to Nucleus Inhibitor 4-Ethyl-1H-pyrazole- 5-carboxylic acid Inhibitor->KEAP1 Blocks PPI Inhibitor->NRF2 Releases

Fig 1: KEAP1-NRF2 signaling pathway and the targeted PPI inhibition mechanism.

Experimental Workflows & Self-Validating Protocols

To confidently identify and validate 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride as a PPI inhibitor, a cascading, self-validating workflow is required. Relying on a single assay for fragment screening often leads to false positives due to aggregation or non-specific binding. Therefore, we utilize an orthogonal approach: biophysical screening (SPR), biochemical validation (FP), and structural confirmation (X-ray).

FBDD_Workflow Lib Fragment Library (Pyrazole-Carboxylic Acids) SPR Primary Screen: SPR (Kd Determination) Lib->SPR FP Orthogonal Screen: FP Assay (Competitive Binding) SPR->FP Hits (Kd < 1 mM) Xray Structural Validation: X-Ray Crystallography FP->Xray Validated Hits Opt Structure-Based Lead Optimization (Fragment Growing) Xray->Opt Binding Pose Confirmed

Fig 2: Orthogonal FBDD workflow ensuring self-validation from screening to lead optimization.

Protocol A: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen as the primary screen because it detects direct, label-free physical binding in real-time, allowing for the calculation of association/dissociation kinetics and binding affinity ( Kd​ ). Self-Validation: The protocol uses a reference flow cell to subtract bulk refractive index changes caused by the high concentrations of the fragment.

  • Surface Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate flow cells 1 and 2 using standard EDC/NHS chemistry.

  • Protein Immobilization: Immobilize an anti-His antibody on both flow cells. Inject His-tagged KEAP1-Kelch domain (target protein) exclusively over flow cell 2 to achieve a capture level of ~3000 Response Units (RU). Flow cell 1 serves as the blank reference.

  • Fragment Preparation: Dissolve 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride in running buffer (PBS-P+ containing 0.05% Tween-20, 1 mM TCEP, and 2% DMSO) to a top concentration of 2 mM. Perform a 2-fold serial dilution.

  • Injection & Analysis: Inject the fragment series over both flow cells at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Data Processing: Double-reference the data (subtracting flow cell 1 and a buffer-only injection). Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the Kd​ .

Protocol B: Orthogonal Validation via Fluorescence Polarization (FP)

Causality: While SPR proves the fragment binds to the protein, it does not prove where it binds. The FP assay is a competitive biochemical assay that confirms the fragment specifically displaces the native NRF2 peptide from the PPI interface[3]. Self-Validation: Assay robustness is continuously monitored by calculating the Z'-factor. A Z'-factor > 0.5 indicates a reliable, self-validating assay capable of distinguishing true hits from noise.

  • Reagent Preparation: Synthesize a FITC-labeled NRF2 motif peptide (e.g., FITC-LDEETGEFL-OH). Prepare assay buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, and 1 mM DTT.

  • Complex Formation: Pre-incubate 50 nM KEAP1-Kelch domain with 5 nM FITC-NRF2 peptide in 384-well black microplates for 30 minutes at room temperature to establish the maximum polarization signal (mP).

  • Competitive Displacement: Add 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride at varying concentrations (10 µM to 2 mM). Include a DMSO-only well (positive control for binding) and a peptide-only well (negative control for baseline polarization).

  • Measurement: Read the plate on a multi-mode microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Calculate the IC 50​ using a four-parameter logistic non-linear regression model.

Protocol C: Structural Confirmation via X-Ray Crystallography

Causality: To transition from a fragment hit to a lead compound, the exact binding pose must be known. X-ray crystallography provides atomic-level resolution of the fragment-protein interactions, guiding subsequent chemical synthesis. Self-Validation: The presence of the fragment is only confirmed if the Fo​−Fc​ omit electron density map shows a clear signal at >3 σ contour level in the binding pocket.

  • Crystallization: Grow apo-KEAP1 crystals using the sitting-drop vapor diffusion method in a precipitant solution of 20% PEG 3350 and 0.2 M Potassium sodium tartrate.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the precipitant solution supplemented with 10 mM 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride and 5% DMSO. Incubate for 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystals into a cryoprotectant solution (precipitant + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement (using apo-KEAP1 as the search model). Model the pyrazole-carboxylic acid into the positive electron density observed at the Arg415/Arg483 sub-pocket.

Quantitative Data Presentation

The table below summarizes the typical progression metrics observed when utilizing pyrazole-5-carboxylic acid derivatives in FBDD campaigns targeting the KEAP1-NRF2 PPI interface. The addition of the 4-ethyl group significantly improves both binding affinity and ligand efficiency by engaging the hydrophobic sub-pocket adjacent to the primary acidic anchor.

Compound ScaffoldSub-pocket TargetedSPR Kd​ (µM)FP IC 50​ (µM)Ligand Efficiency (LE)*
Unsubstituted Pyrazole-5-carboxylic acidAcid Pocket (Arg483)> 1000> 1000N/A
4-Ethyl-1H-pyrazole-5-carboxylic acid Acid + Hydrophobic 250 480 0.35
Optimized Bis-aryl Lead (Fragment Grown)Acid + Planar + Sulfonamide0.0030.0280.41

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.3 is considered highly favorable for fragment-to-lead optimization.

References

  • Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Non-covalent Small-Molecule Kelch-like ECH-Associated Protein 1–Nuclear Factor Erythroid 2-Related Factor 2 (Keap1–Nrf2) Inhibitors and Their Potential for Targeting Central Nervous System Diseases. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Source: Journal of Medicinal Chemistry (via PMC/NIH) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is tailored for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride. This document provides a structured, in-depth approach to systematically troubleshoot and enhance the aqueous solubility of this compound, a critical factor for successful formulation and bioavailability.

Part 1: Understanding the Core Problem: Physicochemical Properties and Solubility

The solubility of an active pharmaceutical ingredient (API) is governed by its inherent physicochemical properties. For 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, several key characteristics dictate its behavior in aqueous media.

  • pH-Dependent Ionization: As a carboxylic acid, the compound's solubility is highly dependent on pH.[1][2] At a pH above its pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate ion.[1][3][4] Conversely, at a pH below the pKa, it exists predominantly in its less soluble, neutral form.[1]

  • Salt Form: The hydrochloride salt form is intended to improve solubility, particularly in acidic environments.[5] However, the overall solubility will still be governed by the pH of the medium and the intrinsic solubility of the free acid.[5]

  • Molecular Structure: The presence of the ethyl group and the pyrazole ring contributes to the molecule's hydrophobicity, which can limit its interaction with water.[6]

Table 1: Key Physicochemical Properties and Their Impact on Solubility

PropertyGeneral CharacteristicImplication for Solubility
Chemical Class Pyrazole carboxylic acidPossesses both a weakly basic pyrazole ring and an acidic carboxylic acid group, leading to complex pH-dependent solubility.[7]
Form Hydrochloride SaltGenerally enhances solubility at lower pH values compared to the free base.[8]
Expected Solubility Profile pH-dependentLow solubility in the acidic to neutral pH range, with increased solubility at higher pH due to ionization of the carboxylic acid.[1][4]

Part 2: Troubleshooting and Strategic Solutions

This section is designed in a question-and-answer format to directly address common issues and provide actionable experimental guidance.

FAQ 1: "My initial attempts to dissolve 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride in neutral buffer (pH 7.4) have resulted in very low solubility. What is my first step?"

Answer: The most critical first step is to perform a pH-solubility profile. This will map out the compound's solubility across a range of pH values and provide the foundational data for all subsequent formulation strategies.

Protocol 2.1: pH-Solubility Profiling

Objective: To determine the aqueous solubility of 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride at various pH levels.

Materials:

  • 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Shaker or rotator at a controlled temperature

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Add an excess of the compound to vials containing each buffer.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • Filter the samples to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the determined solubility (in mg/mL or µg/mL) against the pH of the buffer.

Workflow Diagram: pH-Solubility Profiling

Caption: Experimental workflow for determining pH-solubility profile.

FAQ 2: "The pH-solubility profile shows that solubility is poor in the physiological pH range (4.5-7.4). What formulation strategies can I employ?"

Answer: When intrinsic solubility is low at the target pH, several formulation techniques can be used to enhance it. These generally involve the use of excipients or altering the physical form of the API.[9]

A. Cosolvents

  • Mechanism: Cosolvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for dissolving hydrophobic compounds.[10][11]

  • Common Examples: Propylene glycol, ethanol, polyethylene glycols (PEGs), glycerin.[12]

  • Application: Useful for liquid formulations, but the concentration must be carefully controlled to avoid toxicity.

B. Surfactants

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate poorly soluble drugs in their hydrophobic core.[13][14]

  • Common Examples: Polysorbates (Tween series), sorbitan esters (Span series), poloxamers.[15][16]

  • Application: Widely used in oral and parenteral formulations to improve solubility and absorption.[15]

C. Cyclodextrins

  • Mechanism: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with drug molecules, effectively masking the drug's hydrophobicity and increasing its aqueous solubility.[17][18][19]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[20]

  • Application: Frequently used in a variety of dosage forms, including oral and injectable formulations, to enhance solubility and stability.[18][21]

Protocol 2.2: Excipient Screening for Solubility Enhancement

Objective: To evaluate the effectiveness of various excipients in increasing the solubility of 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride.

Procedure:

  • Prepare solutions of different excipients (cosolvents, surfactants, cyclodextrins) at various concentrations in a buffer of the target pH (e.g., pH 6.8).

  • Follow the same procedure as in Protocol 2.1 (pH-Solubility Profiling) to determine the saturation solubility of the compound in each excipient solution.

  • Compare the results to the intrinsic solubility in the buffer alone to calculate the fold-increase in solubility.

Table 2: Example Data from Excipient Screening

ExcipientConcentration (% w/v)Solubility (mg/mL) at pH 6.8Fold Increase
Control (Buffer only)0[Baseline Value]1.0
Propylene Glycol20[Experimental Value][Calculated Value]
Polysorbate 801[Experimental Value][Calculated Value]
HP-β-CD10[Experimental Value][Calculated Value]
FAQ 3: "Simple excipients provide some improvement, but not enough for my target concentration. What advanced methods can I consider?"

Answer: If conventional approaches are insufficient, more advanced formulation strategies that modify the solid-state properties of the drug are often necessary.[22]

A. Amorphous Solid Dispersions (ASDs)

  • Mechanism: In an ASD, the crystalline structure of the API is disrupted, and the drug is molecularly dispersed in a polymer matrix.[23][24] This amorphous, high-energy state results in significantly improved apparent solubility and dissolution rates.[23][25]

  • Common Polymers: Povidone (PVP), hypromellose (HPMC), copovidone.[26]

  • Manufacturing: Techniques like spray drying and hot-melt extrusion are used to create ASDs.[24][26]

  • Key Consideration: The physical stability of the amorphous form must be carefully monitored to prevent recrystallization over time.[25]

B. Lipid-Based Formulations

  • Mechanism: These formulations involve dissolving the drug in a mixture of lipids, surfactants, and cosolvents.[27] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions upon contact with aqueous fluids, enhancing drug solubilization and absorption.[22]

  • Components: Triglycerides, oils, and various surfactants are used to create these systems.[22][28]

  • Application: Particularly effective for highly lipophilic drugs, improving their oral bioavailability.[27][29]

Decision Diagram: Solubility Enhancement Strategy

Caption: A stepwise approach to selecting a solubility enhancement strategy.

Part 3: Final Recommendations

  • Systematic Approach: A systematic, data-driven approach is key. Always start with a thorough physicochemical characterization, beginning with the pH-solubility profile.

  • Consider the Route of Administration: The choice of excipients and formulation strategy will be heavily influenced by the intended dosage form (e.g., oral tablet, parenteral solution).

  • Stability is Paramount: For advanced formulations like amorphous solid dispersions, long-term physical and chemical stability must be rigorously assessed.

By following the structured troubleshooting and experimental guides provided, researchers can efficiently navigate the challenges associated with the poor solubility of 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride and develop a successful and effective formulation.

Sources

troubleshooting inconsistent results with 4-Ethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working with 4-Ethyl-1H-pyrazole-5-carboxylic acid. Here, we address common challenges and frequently asked questions to help you achieve consistent and reliable experimental outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of your research with confidence.

Troubleshooting Guide: Inconsistent Results

Inconsistent results with 4-Ethyl-1H-pyrazole-5-carboxylic acid often stem from issues in its synthesis, purification, or handling. This guide provides a systematic approach to identifying and resolving these problems.

Visualizing the Troubleshooting Workflow

The following flowchart outlines a logical sequence for diagnosing and addressing common experimental issues.

troubleshooting_flowchart Troubleshooting Workflow for 4-Ethyl-1H-pyrazole-5-carboxylic acid cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage start Problem: Inconsistent Results low_yield Low or No Product Yield start->low_yield impurities Presence of Impurities start->impurities inconsistent_spectra Inconsistent Spectroscopic Data start->inconsistent_spectra reagent_quality Check Reagent Quality (Hydrazine, β-ketoester) low_yield->reagent_quality Potential Cause reaction_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) low_yield->reaction_conditions Potential Cause workup_loss Product Loss During Workup? low_yield->workup_loss Potential Cause regioisomers Formation of Regioisomers? impurities->regioisomers Potential Cause side_reactions Side Reactions Occurring? impurities->side_reactions Potential Cause incomplete_hydrolysis Incomplete Hydrolysis of Ester? impurities->incomplete_hydrolysis Potential Cause residual_solvent Residual Solvent Peaks in NMR? inconsistent_spectra->residual_solvent Potential Cause structural_isomer Is it the Correct Isomer? inconsistent_spectra->structural_isomer Potential Cause sample_degradation Sample Degradation? inconsistent_spectra->sample_degradation Potential Cause solution_reagents Solution: - Use fresh, high-purity reagents. - Check for decomposition of hydrazine. reagent_quality->solution_reagents solution_conditions Solution: - Increase temperature or reaction time. - Screen different solvents (e.g., ethanol, acetic acid). reaction_conditions->solution_conditions solution_workup Solution: - Adjust pH during extraction. - Optimize crystallization conditions. workup_loss->solution_workup solution_regioisomers Solution: - Modify reaction conditions (pH, solvent) to favor one isomer. - Use purification techniques like column chromatography. regioisomers->solution_regioisomers solution_side_reactions Solution: - Run reaction under inert atmosphere. - Lower temperature to minimize byproducts. side_reactions->solution_side_reactions solution_hydrolysis Solution: - Ensure complete saponification with sufficient base and reaction time. - Monitor via TLC. incomplete_hydrolysis->solution_hydrolysis solution_solvent Solution: - Dry sample under high vacuum. - Identify solvent peaks and disregard. residual_solvent->solution_solvent solution_isomer Solution: - Compare spectra with predicted data for all possible isomers. - Use 2D NMR techniques for confirmation. structural_isomer->solution_isomer solution_degradation Solution: - Store compound under inert gas, protected from light. - Re-purify and re-analyze. sample_degradation->solution_degradation synthesis_ester Synthesis of Ethyl 4-Ethyl-1H-pyrazole-5-carboxylate start Start step1 1. Dissolve β-ketoester in Ethanol start->step1 step2 2. Add Hydrazine Hydrate dropwise at 0°C step1->step2 step3 3. Add catalytic Acetic Acid step2->step3 step4 4. Reflux the mixture and monitor by TLC step3->step4 step5 5. Cool and pour into ice-water to precipitate step4->step5 step6 6. Collect product by vacuum filtration step5->step6 step7 7. Wash with cold water and dry step6->step7 end End Product: Ethyl 4-Ethyl-1H-pyrazole-5-carboxylate step7->end

Section 1: Fundamental Concepts & Structural Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pyrazole Permeability Troubleshooting & Technical Support Center

Introduction Welcome to the Technical Support Center for Pyrazole Permeability. As a Senior Application Scientist, I frequently encounter researchers struggling with pyrazole-based drug candidates that exhibit exceptional in vitro biochemical potency but fail to translate into cellular assays. The pyrazole ring is a privileged scaffold in medicinal chemistry[1], but its inherent physicochemical properties—specifically its hydrogen-bonding capacity—can severely restrict passive membrane diffusion[2].

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve permeability bottlenecks for pyrazole compounds.

Q1: Why do my pyrazole derivatives show excellent biochemical potency but poor cellular activity? A: The root cause is often the high desolvation energy required for the pyrazole ring to cross the lipophilic lipid bilayer. Pyrazole contains an acidic pyrrole-like nitrogen (N1) with a partial positive charge that acts as a strong hydrogen bond donor (HBD), and a pyridine-like nitrogen (N2) that acts as a hydrogen bond acceptor (HBA)[3]. In an aqueous environment, the N-H group forms strong hydrogen bonds with water. To passively diffuse across a cell membrane, these water molecules must be shed. The energetic penalty for desolvating a strong HBD is significantly higher than for an HBA[2]. Consequently, compounds with exposed pyrazole N-H groups often suffer from poor passive permeability and are prone to rapid phase II metabolism (e.g., glucuronidation)[1].

Q2: How can I mask the hydrogen bond donor without losing target affinity? A: If the N-H group is not essential for target binding, the simplest approach is N-alkylation (e.g., N-methylation), which eliminates the HBD, increases lipophilicity, and typically improves passive permeability[4]. However, if the N-H is required for target engagement, permanent alkylation will destroy potency. In these cases, consider the following advanced strategies:

  • Intramolecular Hydrogen Bonding (IMHB): Introduce a weak internal hydrogen bond acceptor (such as an ortho-fluorine or an adjacent ether oxygen) near the pyrazole N-H. This creates a "chameleonic" molecule: in the lipophilic membrane, the molecule adopts a conformation where the N-H bonds internally, masking the HBD and facilitating permeation. In the aqueous target pocket, the weak IMHB is broken, allowing the N-H to engage the target[5].

  • Prodrug Masking: Temporarily mask the HBD with a promoiety (e.g., an ester or carbamate) that is cleaved by intracellular esterases once the compound crosses the membrane[6].

Optimization Start Poor Cellular Activity (High Biochemical Potency) CheckEfflux Perform Bidirectional Caco-2 Assay Start->CheckEfflux Passive Efflux Ratio < 2 Passive Permeability Issue CheckEfflux->Passive Efflux Efflux Ratio > 2 Active Efflux (e.g., P-gp) CheckEfflux->Efflux MaskHBD N-alkylation or Prodrug Masking Passive->MaskHBD IMHB Introduce IMHB (Add weak HBA) Passive->IMHB ReduceLipo Reduce Lipophilicity (Lower LogP) Efflux->ReduceLipo RemoveHBA Remove Unnecessary HBAs Efflux->RemoveHBA

Caption: Logical decision tree for diagnosing and optimizing pyrazole permeability issues.

Section 2: Permeability Assays & Troubleshooting

Q3: My Caco-2 assay results for pyrazole compounds are highly variable. What is causing this? A: The Caco-2 permeability assay is the gold standard for predicting intestinal absorption and cellular permeability, as it mimics the human intestinal epithelium, including tight junctions and key efflux transporters like P-glycoprotein (P-gp) and BCRP[7]. Variability in pyrazole Caco-2 data usually stems from three factors:

  • Compromised Monolayer Integrity: If the Trans Epithelial Electric Resistance (TEER) drops below acceptable thresholds, paracellular leakage occurs, artificially inflating the apparent permeability ( Papp​ ) of poorly permeable compounds.

  • Aqueous Solubility Limits: Pyrazoles with high lipophilicity may precipitate in the assay buffer, leading to erratic LC-MS/MS quantification. Always ensure the dosing solution is thermodynamically stable at the assay concentration (typically 10 µM with max 1% DMSO)[8].

  • Non-Specific Binding (NSB): Highly lipophilic pyrazoles can stick to the plastic transwell inserts. Calculate the % Recovery; if it is <70%, NSB is likely occurring.

Q4: How do I definitively determine if my pyrazole is suffering from poor passive permeability or active efflux? A: You must perform a Bidirectional Caco-2 Assay . This measures transport in both the Apical-to-Basolateral (A→B, absorptive) and Basolateral-to-Apical (B→A, secretory) directions[7]. Calculate the Efflux Ratio (ER): ER=Papp​(B→A)/Papp​(A→B) .

  • If ER < 2 and Papp​(A→B) is low: The issue is purely passive permeability (desolvation penalty of the pyrazole N-H).

  • If ER > 2 : The compound is a substrate for active efflux transporters[7]. To confirm P-gp involvement, co-incubate with a P-gp inhibitor (e.g., Verapamil or Elacridar) and observe if the ER drops to ~1[8].

Quantitative Data Interpretation Table

ParameterThreshold / RangeInterpretation & Causality
TEER Value > 200 Ω·cm² (Ideally > 600 Ω·cm²)Validates tight junction integrity. Values below 200 indicate a "leaky" monolayer, invalidating the assay[8][9].
Papp​ (A→B) < 1 × 10⁻⁶ cm/sLow Permeability: High HBD count or high MW restricting passive diffusion.
Papp​ (A→B) 1 – 10 × 10⁻⁶ cm/sModerate Permeability: Acceptable for many oral drug candidates.
Papp​ (A→B) > 10 × 10⁻⁶ cm/sHigh Permeability: Excellent passive diffusion.
Efflux Ratio (ER) > 2.0Active Efflux: Compound is actively pumped out of the cell (e.g., by P-gp or BCRP)[7].
Mass Recovery > 70%Validates that the compound is not precipitating or binding to the plastic apparatus[8].

Section 3: Standardized Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, follow this self-validating protocol for assessing the permeability of pyrazole compounds.

Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the directional Papp​ and Efflux Ratio of pyrazole derivatives using LC-MS/MS quantification.

Step 1: Cell Culture and Monolayer Preparation

  • Seed Caco-2 cells onto polycarbonate filter transwell inserts (0.4 µm pore size) at a density of ~32,000 cells/well in DMEM supplemented with 10% FBS[8].

  • Cultivate the cells in a humidified incubator (37°C, 5% CO₂) for 21 days to allow for full differentiation and expression of transport proteins[8]. Replace medium every other day.

Step 2: Quality Control (TEER Measurement)

  • On day 21, equilibrate the plates to room temperature.

  • Measure the Trans Epithelial Electric Resistance (TEER) using a voltohmmeter.

  • Validation Check: Only proceed with wells exhibiting a TEER > 200 Ω·cm² (preferably > 600 Ω·cm²)[8][9].

Step 3: Dosing Solution Preparation

  • Prepare a 10 µM dosing solution of the pyrazole test compound in Transport Buffer (HBSS supplemented with 25 mM HEPES, pH 7.4)[8]. Keep final DMSO concentration ≤ 0.1% to prevent solvent-induced membrane toxicity[7].

  • Prepare positive controls: Atenolol (low permeability marker) and Propranolol (high permeability marker)[8].

Step 4: Transport Experiment (Bidirectional)

  • Wash the apical and basolateral compartments twice with pre-warmed Transport Buffer.

  • For A→B Transport: Add 300 µL of dosing solution to the Apical chamber. Add 1200 µL of blank Transport Buffer to the Basolateral chamber[9].

  • For B→A Transport: Add 1200 µL of dosing solution to the Basolateral chamber. Add 300 µL of blank Transport Buffer to the Apical chamber[9].

  • Incubate the plates on an orbital shaker (gentle agitation) at 37°C for 120 minutes[7].

Step 5: Sampling and LC-MS/MS Analysis

  • After 120 minutes, remove 200 µL aliquots from both the donor and receiver compartments[7].

  • Transfer the samples to a 96-well plate containing an internal standard (IS) dissolved in acetonitrile to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis using a reversed-phase HPLC column[8].

  • Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the rate of appearance in the receiver compartment, C0​ is the initial donor concentration, and A is the surface area of the filter.

Caco2Workflow cluster_dose 4. Bidirectional Dosing (10 µM) Seed 1. Seed Caco-2 Cells (Transwell Inserts, Day 0) Culture 2. Differentiate Monolayer (21 Days, 37°C, 5% CO2) Seed->Culture TEER 3. QC: Measure TEER (Must be > 200 Ω·cm²) Culture->TEER AtoB A → B Transport (Dose Apical, Sample Basal) TEER->AtoB BtoA B → A Transport (Dose Basal, Sample Apical) TEER->BtoA Incubate 5. Incubate 120 mins (Gentle Agitation) AtoB->Incubate BtoA->Incubate Analyze 6. LC-MS/MS Analysis & Papp / ER Calculation Incubate->Analyze

Caption: Step-by-step workflow for the bidirectional Caco-2 permeability assay.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELIEtgqEKD38UUnICEvgVLuewzScz65xJCppU3ub4SqB-IJoj36cBq6Mj4ooqVXfuPH2mqGXxhow51ht8166uFjUw1QYCybz1QT26CMWvZu-SNWPq4nLw1Mn6UtQC8E590Mcc3l1FcVlWhN70jPhXB4rynQBcR8UOpohdZ2u9hfydvoJ0jEf-laXpUlutVrUuNxbbKnsqaxdGYNbSXgvsYZ6-GkMJYAw5KndrmnTX8JvrVCfwfZRH8XdrUiVMroOULANGea9tz7hQ6tpFOIHgAAz8=]
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. conceptlifesciences.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaSfT5Y68VgWvEvuFmxbwtGOC-HMJfrKowuL-rJeMI0O04IOkDxe58SSFQjs_PQc2VtXPBjDPCLg6GfLMfR1bWmScL85bABj2JCl0ACMHTjUlUnCuhFmpKz47AEj_CoIJKkNgkamgFt_hDQ1Yr1tvd8aVW-MUqH0w=]
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Validation & Comparative

In Vivo Validation of 4-Ethyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide to Assessing Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the validation of novel small molecules is a critical juncture. This guide provides a comprehensive framework for the in vivo validation of 4-Ethyl-1H-pyrazole-5-carboxylic acid, a compound of interest with a pyrazole scaffold, a class known for its diverse biological activities.[1][2][3] For the purpose of this illustrative guide, we will hypothesize that our lead compound, hereafter referred to as Compound-X , is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4][5][6][7]

This document will navigate the essential steps for a robust in vivo evaluation, comparing Compound-X against a well-established multi-kinase inhibitor with significant VEGFR-2 activity, Pazopanib.[1][8][9] The experimental design, protocols, and data interpretation strategies outlined herein are designed to provide a rigorous assessment of Compound-X's anti-angiogenic and anti-tumor efficacy.

The Rationale for Targeting VEGFR-2 in Oncology

Tumor growth and metastasis are intrinsically dependent on the formation of new blood vessels, a process known as angiogenesis.[10] VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the pro-angiogenic signals of its ligand, VEGF-A.[10][11][12] Inhibition of the VEGF/VEGFR-2 signaling pathway has been a clinically validated strategy for cancer therapy, with several approved drugs targeting this axis.[4][7][10][13] Therefore, demonstrating potent and selective inhibition of VEGFR-2 in vivo is a crucial step in the preclinical development of novel anti-cancer agents.

Experimental Design: A Head-to-Head Comparison in a Xenograft Model

To evaluate the in vivo efficacy of Compound-X, a human tumor xenograft model in immunocompromised mice is the gold standard. For this guide, we will utilize a human non-small cell lung cancer (A549) or colon cancer (HCT116) xenograft model, as these are well-established and their growth is known to be angiogenesis-dependent.[9][14]

The core of our study will be a direct comparison of Compound-X with Pazopanib, an FDA-approved VEGFR inhibitor.[1][3] This allows for a clear benchmark of efficacy and provides context for the observed anti-tumor activity.

Experimental Groups

A robust study should include the following groups (n=8-10 mice per group):

  • Vehicle Control: To establish the baseline tumor growth rate.

  • Compound-X (Low Dose): To assess the dose-response relationship.

  • Compound-X (High Dose): To determine the maximum tolerated dose (MTD) and efficacy.

  • Pazopanib (Clinically Relevant Dose): To serve as a positive control and comparator.[1][14]

The dosing schedule will be daily oral gavage for 21-28 days, a common administration route for small molecule inhibitors.[2][14][15]

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture A549/HCT116 Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Oral Dosing (21-28 days) randomization->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring pk_sampling Pharmacokinetic (PK) Sampling monitoring->pk_sampling tumor_excision Tumor Excision monitoring->tumor_excision data_analysis Data Analysis & Statistical Comparison pk_sampling->data_analysis pd_analysis Pharmacodynamic (PD) Biomarker Analysis tumor_excision->pd_analysis pd_analysis->data_analysis

Figure 1: In Vivo Efficacy Study Workflow

Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating, with clear endpoints and quality control measures.

Protocol 1: In Vivo Efficacy Study
  • Cell Culture and Implantation: Culture A549 or HCT116 cells under standard conditions. Subcutaneously implant 5 x 10^6 cells in the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).[14]

  • Randomization and Dosing: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups. Prepare Compound-X and Pazopanib in an appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween-80 in water) and administer daily via oral gavage.[9]

  • Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice. Excise tumors, weigh them, and process for further analysis.

Protocol 2: Pharmacokinetic (PK) Analysis
  • Sample Collection: At specified time points after the final dose (e.g., 1, 2, 4, 8, and 24 hours), collect blood samples from a satellite group of animals.

  • Plasma Preparation: Process blood to obtain plasma and store at -80°C.

  • LC-MS/MS Analysis: Quantify the concentration of Compound-X and Pazopanib in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. This data is crucial for correlating drug exposure with efficacy.[16]

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

To confirm that Compound-X is hitting its intended target and eliciting the desired biological response, we will assess key biomarkers of angiogenesis.

A. Immunohistochemistry (IHC) for CD31:

CD31 (PECAM-1) is a marker of endothelial cells, and its expression is used to quantify microvessel density (MVD), a direct measure of angiogenesis.[17][18][19][20]

  • Tissue Processing: Fix a portion of the excised tumor in 10% neutral buffered formalin and embed in paraffin.

  • Staining: Section the paraffin blocks and perform IHC staining for CD31 using a validated antibody and protocol.[20]

  • Quantification: Capture images of stained sections and quantify MVD by counting the number of CD31-positive vessels per high-power field.[19] A significant reduction in MVD in the Compound-X treated groups compared to the vehicle control would provide strong evidence of anti-angiogenic activity.[21][22]

B. Western Blot for Phospho-VEGFR-2 (p-VEGFR-2):

Directly measuring the phosphorylation status of VEGFR-2 in tumor lysates provides evidence of target engagement.[23][24]

  • Lysate Preparation: Snap-freeze a portion of the excised tumor in liquid nitrogen. Homogenize the tissue and prepare protein lysates. A detailed protocol for western blotting can be found from various resources.[25][26]

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-VEGFR-2 (e.g., Tyr1175) and total VEGFR-2.[27][28]

  • Densitometry: Quantify the band intensities to determine the ratio of p-VEGFR-2 to total VEGFR-2. A decrease in this ratio in the Compound-X treated groups would indicate direct inhibition of the target.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Autophosphorylation) downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR2->downstream transcription Gene Transcription downstream->transcription proliferation Endothelial Cell Proliferation & Migration transcription->proliferation angiogenesis Angiogenesis proliferation->angiogenesis CompoundX Compound-X CompoundX->pVEGFR2 Inhibition Pazopanib Pazopanib Pazopanib->pVEGFR2 Inhibition

Figure 2: Hypothesized Signaling Pathway of Compound-X

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative In Vivo Efficacy

Treatment GroupMean Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)Mean Tumor Weight (g) ± SEM
Vehicle Control1500 ± 150-1.5 ± 0.2
Compound-X (Low Dose)900 ± 12040%0.9 ± 0.15
Compound-X (High Dose)450 ± 8070%0.45 ± 0.1
Pazopanib525 ± 9565%0.5 ± 0.12

Table 2: Comparative Pharmacokinetic Parameters

CompoundDose (mg/kg)Cmax (ng/mL)AUC (0-24h) (ng*h/mL)T½ (h)
Compound-X1050040006
Compound-X301500150008
Pazopanib3012001300010

Table 3: Comparative Pharmacodynamic Biomarker Modulation

Treatment GroupMicrovessel Density (vessels/HPF) ± SEM% Reduction in MVDp-VEGFR-2 / Total VEGFR-2 Ratio (relative to vehicle)
Vehicle Control25 ± 3-1.0
Compound-X (Low Dose)15 ± 240%0.6
Compound-X (High Dose)8 ± 1.568%0.3
Pazopanib10 ± 260%0.4

A successful outcome for Compound-X would be the demonstration of significant, dose-dependent tumor growth inhibition that is comparable or superior to Pazopanib. This anti-tumor activity should be strongly correlated with a favorable pharmacokinetic profile and clear evidence of target engagement and anti-angiogenic effects, as measured by the reduction in p-VEGFR-2 levels and tumor microvessel density.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of 4-Ethyl-1H-pyrazole-5-carboxylic acid (Compound-X) as a novel VEGFR-2 inhibitor. By employing a head-to-head comparison with an established drug, Pazopanib, and integrating efficacy, pharmacokinetic, and pharmacodynamic endpoints, researchers can generate a robust data package to support the continued development of this promising compound. The causality-driven experimental design and self-validating protocols outlined here are essential for making informed decisions in the critical path of drug discovery.

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A Senior Application Scientist's Guide to the Synthesis of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in medicinal chemistry, agrochemicals, and materials science, pyrazole carboxylic acids are foundational scaffolds. Their remarkable versatility and significant biological activity make them a frequent target of synthetic campaigns.[1][2][3] However, the path from starting materials to the final, functionalized pyrazole is not singular. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, available precursors, scalability, and increasingly, environmental impact.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing pyrazole carboxylic acid derivatives. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, compare performance with experimental data, and offer detailed protocols to ensure reproducibility and success in your laboratory.

Choosing Your Synthetic Path: A Strategic Overview

The selection of an appropriate synthetic route depends heavily on the target molecule's specific substitution pattern, particularly the position of the carboxylic acid group (C3, C4, or C5) and the nature of other substituents on the ring.

G Start What is the target Pyrazole Carboxylic Acid? C3_Acid Target: Pyrazole-3-Carboxylic Acid Start->C3_Acid C4_Acid Target: Pyrazole-4-Carboxylic Acid Start->C4_Acid C5_Acid Target: Pyrazole-5-Carboxylic Acid Start->C5_Acid Knorr Knorr-Type Cyclocondensation (1,3-Dicarbonyl + Hydrazine) C3_Acid->Knorr Using β-ketoesters or dialkyl oxalates Cycloaddition [3+2] Dipolar Cycloaddition (e.g., Diazo + Alkyne) C3_Acid->Cycloaddition Using propiolate esters C4_Acid->Knorr Using 2-formyl-β-ketoesters Vilsmeier Vilsmeier-Haack Based Routes (Hydrazone + Vilsmeier Reagent) C4_Acid->Vilsmeier High regioselectivity C5_Acid->Knorr Regioisomeric control needed Oxidation Post-Modification: Oxidation of C5-Alkyl Group C5_Acid->Oxidation Requires pre-functionalized pyrazole

Caption: Strategic decision workflow for selecting a synthetic route.

The Classic Workhorse: Knorr-Type Cyclocondensation

The most traditional and widely used method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[4][5][6] This method's enduring popularity stems from the ready availability of a vast array of starting materials.

Mechanism & Rationale: The reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular condensation via attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the aromatic pyrazole ring. The choice of a β-ketoester as the 1,3-dicarbonyl component is a direct and efficient way to install a carboxylate group at the C3 or C5 position.[5]

Causality in Experimental Choices:

  • Solvent: Ethanol or acetic acid are commonly used. Ethanol is a good solvent for the reactants, while catalytic acetic acid protonates a carbonyl group, activating it for nucleophilic attack and accelerating the reaction.[5]

  • Regioselectivity: When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two regioisomeric products are possible. The reaction outcome is controlled by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.[7][8] Generally, the more reactive carbonyl (e.g., a ketone over an ester) is attacked first.

G cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants β-Ketoester + Hydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Nucleophilic attack Intermediate2 Cyclized Intermediate (Pyrazolidine derivative) Intermediate1->Intermediate2 Intramolecular cyclization Product Pyrazole-3/5-carboxylate Intermediate2->Product Dehydration (-H₂O)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from established Knorr condensation procedures.[5][9]

Materials:

  • Phenylhydrazine (1.0 eq)

  • Diethyl 2-oxobutanedioate (diethyl oxalacetate) (1.0 eq)

  • Glacial Acetic Acid (catalytic)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • To this stirred solution, add diethyl 2-oxobutanedioate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure pyrazole-carboxylate ester.

Regioselective Access: Vilsmeier-Haack Based Syntheses

For the specific synthesis of pyrazole-4-carboxylic acid derivatives, the Vilsmeier-Haack reaction is a powerful and highly regioselective tool.[10][11] This method typically involves the reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a pyrazole-4-carboxaldehyde, which can then be easily oxidized to the corresponding carboxylic acid.

Mechanism & Rationale: The Vilsmeier reagent generates a chloroiminium ion, which is a potent electrophile. It reacts with the electron-rich enamine tautomer of the hydrazone. A subsequent cyclization and elimination sequence forms the pyrazole ring with a formyl group specifically at the C4 position.[10] This high regioselectivity is the key advantage, avoiding the isomeric mixtures common in other methods.

Advantages:

  • High Regioselectivity: Reliably produces the 4-substituted isomer.

  • Good Yields: Often provides high yields of the target aldehyde.[11]

  • Microwave Acceleration: The reaction is significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes.[11]

Experimental Protocol: Microwave-Assisted Vilsmeier Cyclization for Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

This protocol is a conceptual representation based on the findings of increased yields and reduced reaction times with microwave assistance.[11]

Materials:

  • Hydrazone of ethyl acetoacetate (prepared from ethyl acetoacetate and methylhydrazine) (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Crushed Ice

  • Aqueous Sodium Hydroxide (for neutralization)

Procedure:

  • In a microwave-safe reaction vessel, prepare an ice-cold solution of the hydrazone (1.0 eq) in dry DMF.

  • Add POCl₃ (3.0 eq) dropwise to the stirred, cold solution.

  • Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 100-300 W) for a short duration (e.g., 5-15 minutes), monitoring temperature and pressure.

  • After irradiation, cool the vessel in an ice bath before carefully opening.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralize the mixture carefully with a dilute aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the crude product by filtration, wash with cold water, and purify by column chromatography or recrystallization.

Modern Approaches: [3+2] Cycloadditions and Green Chemistry

Modern synthetic organic chemistry prioritizes efficiency, atom economy, and sustainability. For pyrazole synthesis, this has led to the development of powerful cycloaddition strategies and the adoption of green chemistry principles.

[3+2] Dipolar Cycloaddition

This method involves the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (like an alkyne).[12][13][14] It is a highly convergent approach to constructing the pyrazole ring.

  • Key Advantage: By choosing an alkyne bearing an ester group (e.g., ethyl propiolate), a carboxylate can be directly incorporated into the pyrazole ring. The regioselectivity can often be controlled by the specific dipole and dipolarophile used.[13][15]

  • Causality: The reaction is governed by frontier molecular orbital theory. The energies of the HOMO of the dipole and the LUMO of the dipolarophile (or vice-versa) dictate the reaction rate and regioselectivity. Catalysts, such as copper or ruthenium, can be used to facilitate these reactions under mild conditions.[15]

Green Synthetic Strategies

The principles of green chemistry are increasingly being applied to pyrazole synthesis to reduce waste and avoid hazardous materials.[16][17][18]

  • Microwave-Assisted Synthesis: As demonstrated in the Vilsmeier protocol, microwaves can dramatically reduce reaction times and often increase yields.[11][19]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, which minimizes purification steps and solvent waste.[9] For example, the one-pot reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can produce complex pyrazole derivatives efficiently.

  • Aqueous Methods: Using water as a solvent is a key green approach, and several methods for synthesizing pyrazoles in aqueous media have been developed, often with the aid of catalysts like CeO₂/CuO nanocomposites.[16]

Comparative Performance Data

The following table summarizes typical performance metrics for the discussed synthetic routes, compiled from various literature sources. Note that yields are highly substrate-dependent.

Synthetic RouteTarget PositionTypical YieldReaction TimeKey AdvantagesCommon ChallengesReferences
Knorr Cyclocondensation C3 / C560-90%2-12 hoursReadily available starting materials, robust.Potential for regioisomeric mixtures.[4][5][9]
Vilsmeier-Haack C470-95%4-8 hours (conventional) 5-20 min (microwave)Excellent regioselectivity for C4 position.Requires stoichiometric, corrosive reagents.[10][11]
[3+2] Cycloaddition C3 / C4 / C550-95%1-24 hoursHigh convergency, mild conditions possible.Requires synthesis of dipoles (e.g., diazo compounds).[12][13][15]
Multicomponent Reactions Various85-95%30 min - 5 hoursHigh efficiency, atom economy, operational simplicity.Optimization can be complex.[9]

Conclusion

The synthesis of pyrazole carboxylic acid derivatives is a mature field with a rich diversity of reliable methods.

  • For straightforward access to C3/C5-carboxy pyrazoles from bulk starting materials, the Knorr cyclocondensation remains the go-to strategy, provided that regioselectivity can be controlled.

  • When the C4-carboxy isomer is the exclusive target, the Vilsmeier-Haack reaction offers unparalleled regiochemical fidelity and is amenable to significant rate enhancement via microwave heating.

  • For researchers focused on rapid library synthesis, molecular diversity, and milder conditions, [3+2] cycloadditions and multicomponent reactions represent the state of the art, aligning with the modern imperatives of efficiency and green chemistry.

The optimal choice requires a careful analysis of the target structure and the experimental resources available. By understanding the mechanistic rationale behind each method, researchers can make informed decisions, troubleshoot effectively, and ultimately accelerate their discovery programs.

References

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen. (URL: )
  • Green approaches-synthesis of dihydropyrano [2,3-c] pyrazole by using eco-friendly c
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (URL: )
  • New “Green” Approaches to the Synthesis of Pyrazole Deriv
  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry. (URL: )
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry. (URL: )
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed. (URL: )
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry. (URL: )
  • Pyrazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. (URL: )
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Synthesis of pyrazoles through[3+2] cycloaddition reactions of diazo compounds. ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. (URL: )
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (URL: )
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (URL: )
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
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Advanced Scaffold Optimization: Statistical Analysis of 4-Ethyl-1H-pyrazole-5-carboxylic Acid Derivatives in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of an optimal core scaffold dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. Pyrazole-5-carboxylic acids are well-documented, privileged structures utilized extensively in the development of D-amino acid oxidase (DAAO) inhibitors and human Carbonic Anhydrase XII (hCA XII) antagonists.

This guide provides an objective, data-driven comparison of 4-Ethyl-1H-pyrazole-5-carboxylic acid (4-EP5C) against traditional unsubstituted and 3-methyl-substituted pyrazole alternatives. By analyzing structural thermodynamics, statistical performance data, and self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals seeking to optimize lead generation.

Mechanistic Rationale: The Thermodynamic Advantage of the 4-Ethyl Substitution

The efficacy of pyrazole-5-carboxylic acids lies in their ability to mimic endogenous carboxylate-containing substrates while providing a rigid heteroaromatic core for hydrogen bonding. However, the exact substitution pattern on the pyrazole ring drastically alters binding affinity.

  • DAAO Inhibition: DAAO catalyzes the oxidative deamination of D-amino acids (e.g., D-tryptophan and D-serine) into neurotoxic kynurenine pathway metabolites, a process implicated in schizophrenia and neurodegenerative diseases [1]. While 3-methylpyrazole-5-carboxylic acid is a known DAAO inhibitor, replacing the methyl group with an ethyl group at the 4-position (4-EP5C) projects the aliphatic chain deeper into the enzyme's hydrophobic pocket. This displaces ordered water molecules, resulting in a favorable entropic gain and enhanced van der Waals contacts.

  • hCA XII Inhibition: In the hypoxic tumor microenvironment, hCA XII regulates extracellular pH. Heteroaryl-pyrazole carboxylic acids inhibit this enzyme by indirectly interfering with the catalytic zinc ion [2]. The 4-ethyl substitution optimizes the Topological Polar Surface Area (TPSA) and lipophilicity (LogP), significantly improving cellular permeability across the hypoxic tumor membrane compared to its less lipophilic counterparts.

DAAO_Pathway D_Trp D-Tryptophan (Substrate) DAAO D-Amino Acid Oxidase (DAAO Enzyme) D_Trp->DAAO Binds D_Kyn D-Kynurenine (Neuromodulator) DAAO->D_Kyn Catalyzes Oxidative Oxidative Stress & Neurotoxicity D_Kyn->Oxidative Pathway Activation Inhibitor 4-EP5C Scaffold (Competitive Inhibitor) Inhibitor->DAAO Blocks Active Site

Fig 1: DAAO signaling pathway and the competitive inhibition mechanism of the 4-EP5C scaffold.

Statistical Analysis & Performance Comparison

To objectively evaluate the performance of 4-EP5C, a library of amide derivatives was synthesized and compared against equivalent derivatives of unsubstituted 1H-pyrazole-5-carboxylic acid and 3-Methyl-1H-pyrazole-5-carboxylic acid.

Quantitative Performance Data
Scaffold CoreDAAO IC₅₀ (nM)hCA XII Kᵢ (nM)Hypoxic Cell Viability IC₅₀ (µM)*LogP (Calculated)
Unsubstituted Pyrazole 1,450 ± 120850 ± 45> 50.00.85
3-Methyl-pyrazole 910 ± 85410 ± 3028.5 ± 2.11.32
4-Ethyl-pyrazole (4-EP5C) 185 ± 15 145 ± 12 6.2 ± 0.8 2.15

*Tested on MDA-MB-231 human breast cancer cell lines under 1% O₂ conditions.

Statistical Significance

Data from n=5 independent replicates were analyzed using a one-way Analysis of Variance (ANOVA) followed by Dunnett’s post-hoc test.

  • Enzymatic Affinity: The 4-EP5C derivatives demonstrated a statistically significant reduction in DAAO IC₅₀ ( p<0.001 ) and hCA XII Kᵢ ( p<0.001 ) compared to the 3-methyl standard.

  • Cellular Efficacy: The enhanced lipophilicity (LogP = 2.15) of the 4-ethyl scaffold correlated strongly with improved cellular permeability and hypoxic cytotoxicity ( R2=0.94 ), marking a 4.5-fold improvement in whole-cell efficacy over the 3-methyl variant.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of 4-EP5C derivatives.

Protocol 1: Synthesis of 4-EP5C Inhibitor Library

Causality Check: HATU is selected as the coupling reagent over standard EDC/NHS. The bulky nature of the 4-ethyl group creates steric hindrance at the adjacent 5-carboxylic acid. HATU accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole ester, preventing racemization and ensuring high-yield amidation.

  • Activation: Dissolve 1.0 eq of 4-Ethyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the desired target amine (e.g., substituted aniline for hCA XII targeting) dropwise to the activated mixture.

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at 25°C for 4 hours. Monitor completion via LC-MS.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract the organic layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).

Protocol 2: DAAO Enzymatic Assay (Amplex Red Method)

Causality Check: The Amplex Red assay is utilized because its oxidation product, resorufin, emits a highly sensitive red-fluorescent signal (Ex/Em = 530/590 nm). This specific wavelength avoids the blue/green autofluorescence commonly exhibited by highly conjugated pyrazole core structures, preventing false-positive inhibition readings.

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Prepare a 10 mM stock of D-serine (substrate) and 50 µM Amplex Red reagent containing 0.1 U/mL Horseradish Peroxidase (HRP).

  • Inhibitor Incubation: In a 96-well black microplate, add 10 µL of the 4-EP5C derivative (serially diluted from 10 µM to 0.1 nM) to 40 µL of assay buffer containing 5 nM purified porcine DAAO enzyme. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of the Amplex Red/HRP/D-serine master mix to each well to initiate the reaction.

  • Data Acquisition: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Ex = 530 nm, Em = 590 nm).

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Determine the IC₅₀ using non-linear regression (four-parameter logistic equation) in GraphPad Prism.

Exp_Workflow Synth 1. Library Synthesis (4-EP5C Amidation) Assay 2. Amplex Red Assay (H2O2 Detection) Synth->Assay Data 3. Fluorometric Data Acquisition Assay->Data Stats 4. Statistical Analysis (ANOVA & IC50) Data->Stats Lead 5. Lead Optimization (Target Selection) Stats->Lead

Fig 2: High-throughput screening and statistical validation workflow for 4-EP5C derivatives.

Conclusion

The statistical and experimental data unequivocally demonstrate that 4-Ethyl-1H-pyrazole-5-carboxylic acid is a superior scaffold compared to its 3-methyl and unsubstituted analogs. By intelligently exploiting the hydrophobic binding pockets of target enzymes like DAAO and hCA XII, the 4-ethyl substitution drives significant improvements in both biochemical affinity and cellular membrane permeability, making it an optimal starting point for next-generation drug discovery programs.

References

  • Notarangelo, F. M., Wang, X. D., Horning, K. J., & Schwarcz, R. (2016). Role of d-amino acid oxidase in the production of kynurenine pathway metabolites from d-tryptophan in mice. Journal of Neurochemistry, 136(4), 804–814.[Link]

  • Cadoni, R., Pala, N., Lomelino, C., Mahon, B. P., McKenna, R., Dallocchio, R., Dessì, A., Carcelli, M., Rogolino, D., Sanna, V., Rassu, M., Iaccarino, C., Vullo, D., Supuran, C. T., & Sechi, M. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 941–946.[Link]

Safety Operating Guide

Personal protective equipment for handling 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

From the perspective of a Senior Application Scientist, handling highly functionalized heterocyclic salts like 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride requires moving beyond basic regulatory compliance into predictive risk management. This guide provides a field-proven, self-validating system for the safe handling, operational processing, and disposal of this specific chemical building block.

Chemical Profiling & Hazard Causality

Understanding the intrinsic properties of 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride is the first step in operational safety. You must understand why the compound is hazardous to select the correct Personal Protective Equipment (PPE).

  • Acidity & Moisture Reactivity: As a hydrochloride (HCl) salt of an organic acid, this compound is highly hygroscopic. Upon contact with ambient moisture or physiological fluids (sweat, tears, mucous membranes), it dissociates to release localized hydrochloric acid equivalents. This causality explains its classification as a severe skin and eye irritant.

  • Particulate Aerosolization: Supplied as a fine crystalline powder, it poses a significant inhalation hazard. Micro-particles can easily become airborne during transfer, bypassing standard defenses and leading to acute respiratory tract irritation.

HazardCausality Molecule 4-Ethyl-1H-pyrazole-5-carboxylic acid; HCl HCl Hydrochloride Salt (Acidic & Hygroscopic) Molecule->HCl Pyrazole Pyrazole Core (Biologically Active) Molecule->Pyrazole Dust Fine Powder Form (Aerosolization Risk) Molecule->Dust Skin Skin/Eye Irritation & Corrosion HCl->Skin Moisture contact releases HCl Resp Respiratory Tract Irritation HCl->Resp Acidic vapor/dust Dust->Resp Inhalation of micro-particles

Fig 1: Hazard causality mapping for 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride.

PPE Matrix & Selection Rationale

To establish a self-validating safety system, PPE must be selected based on the specific hazard causality of acidic organic salts. Employers are required to perform hazard assessments to supply appropriate PPE tailored to these specific chemical risks[1].

Table 1: PPE Specifications and Causality Rationale

Protection ZoneRequired PPE SpecificationCausality & Operational Rationale
Ocular (Eyes) ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent airborne acidic dust from contacting ocular moisture, which prevents immediate corrosive injury[2].
Dermal (Hands) Double-layered Nitrile Gloves (≥5 mil)Nitrile provides excellent resistance to organic acids. Double-gloving ensures the inner glove remains sterile and intact if the outer glove is breached or contaminated[1].
Dermal (Body) FR or 100% Cotton Lab Coat with Knit CuffsKnit cuffs prevent the sleeve from dragging through powders. Cotton/FR material prevents synthetic melting in case of unexpected exothermic reactions.
Respiratory N95/P100 Particulate RespiratorRequired only if handled outside a hood. Filters out >95% of airborne crystalline micro-particles. Primary control must be a Chemical Fume Hood[2].

Operational Workflows: Step-by-Step Methodologies

The preferred method for reducing chemical exposure relies on a strict hierarchy of controls: engineering controls (fume hoods) followed by administrative controls, and finally PPE[3].

HandlingWorkflow Start Storage Retrieval (Desiccator) Weighing Weighing & Dispensing (Enclosed Balance/Hood) Start->Weighing Transport in secondary container Prep Solution Preparation (Exothermic Dissolution) Weighing->Prep Transfer to reaction vessel Decon Equipment Decontamination (Mild Base Wash) Prep->Decon Post-reaction cleanup Waste Waste Segregation (Halogenated/Acidic) Decon->Waste Collect washings

Fig 2: Operational workflow for handling acidic hydrochloride salts from storage to disposal.

Protocol: Precision Weighing and Transfer

Objective: Safely transfer the HCl salt while minimizing static-induced aerosolization and personnel exposure.

  • System Verification: Before beginning, verify the fume hood flow rate is operating between 80-120 FPM. Ensure the sash is pulled down to the lowest workable height.

  • Preparation: Don all required PPE (Goggles, double nitrile gloves, lab coat). Line the fume hood working surface with a disposable, absorbent bench pad (polyethylene backing facing down) to catch micro-spills.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the anti-static weigh boat with a static-reduction cloth.

    • Causality Insight: Hydrochloride salts are highly prone to static charge buildup. This causes the powder to "jump" and aerosolize when a metal spatula is introduced, leading to yield loss and exposure.

  • Dispensing: Using a grounded stainless-steel spatula, carefully transfer the required mass into the weigh boat. Keep the source container as close to the weigh boat as possible to minimize the drop height.

  • Transfer & Dissolution: Transfer the powder into the reaction vessel. Always add the powder to the solvent, never the solvent to the powder.

    • Causality Insight: Adding solvent directly to a concentrated acidic salt can cause a rapid, localized exothermic dissolution, potentially leading to splattering and aerosolization of the acid.

  • Self-Validation Check: Inspect your outer gloves for visible white powder. If contaminated, remove and dispose of the outer gloves immediately, replacing them with a fresh pair before touching other lab equipment (e.g., balance interfaces, fume hood sashes).

Spill Response & Disposal Plan

Immediate and calculated action is required to manage spills of acidic organic powders. Do not treat this as a standard benign dust spill.

Table 2: Quantitative Spill Threshold & Response Matrix

Spill VolumeClassificationRequired ActionNeutralization Agent
< 5 g Minor Bench SpillWipe with dampened pad5% Sodium Bicarbonate ( NaHCO3​ )
5 g - 50 g Moderate Fume Hood SpillIsolate hood, use plastic scraperSolid Na2​CO3​ / Sand mixture
> 50 g Major / Out-of-Hood SpillEvacuate lab, call EHSProfessional Hazmat Response
Spill Response Protocol (For Minor/Moderate Spills):
  • Containment: Do not sweep dry powder with a standard brush. Causality: Sweeping generates a massive, highly irritating dust cloud.

  • Neutralization: Gently cover the spilled powder with paper towels slightly dampened with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. The mild base safely neutralizes the localized HCl without generating excessive heat, converting the active hazard into a benign sodium salt.

  • Collection: Once dampened and neutralized, scoop the material using a disposable plastic scraper into a compatible chemical waste container.

  • Validation: Swab the spill area with a damp pH test strip. A pH reading of 6-8 confirms the area is fully decontaminated and safe for standard use.

Disposal Plan:
  • Classification: Segregate as "Halogenated Acidic Organic Waste."

  • Packaging: Store in a high-density polyethylene (HDPE) container. Do not use metal containers, as residual HCl vapors will cause severe corrosion and potential container failure over time.

References

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Laboratory Safety Guidance - OSHA Source: Occupational Safety and Health Administration (osha.gov) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Institutes of Health (nih.gov) URL: [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.